2-(1-methyl-1H-pyrazol-5-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(5-7-11-12)8-4-2-3-6-10-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIICPQAWUHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584172 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-21-8 | |
| Record name | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)pyridine: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, synthesis methodologies, and potential applications, offering valuable insights for professionals in drug discovery and development.
Molecular Structure and Chemical Identity
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a biheterocyclic aromatic compound. Its structure features a pyridine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl group[1]. The methylation at the N1 position of the pyrazole ring is a key feature, distinguishing it from its tautomeric isomers and imparting specific electronic and steric properties.
IUPAC Name and Other Identifiers
-
Systematic IUPAC Name: 2-(1-methyl-1H-pyrazol-5-yl)pyridine
-
Molecular Formula: C₉H₉N₃[1]
-
Molecular Weight: 159.19 g/mol [2]
-
CAS Number: 938066-21-8[1]
Structural Elucidation
The molecular architecture of 2-(1-methyl-1H-pyrazol-5-yl)pyridine consists of a six-membered pyridine ring linked to a five-membered pyrazole ring. The linkage is between the C2 carbon of the pyridine ring and the C5 carbon of the pyrazole ring. The pyrazole ring is further substituted with a methyl group at the N1 nitrogen atom.
Caption: 2D molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-methyl-1H-pyrazol-5-yl)pyridine is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [2] |
| CAS Number | 938066-21-8 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (commercially available) | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Synthesis and Characterization
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a common and efficient method for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
Workflow of Suzuki-Miyaura Cross-Coupling:
Caption: Generalized workflow for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1 equiv.), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for 2-(1-methyl-1H-pyrazol-5-yl)pyridine is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous pyrazole and pyridine derivatives[3][4].
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H6 | 8.60 - 8.50 | d | ~4.8 |
| Pyridine-H4 | 7.80 - 7.70 | td | ~7.7, 1.8 |
| Pyridine-H3 | 7.60 - 7.50 | d | ~7.9 |
| Pyrazole-H3 | 7.55 - 7.45 | d | ~1.9 |
| Pyridine-H5 | 7.30 - 7.20 | ddd | ~7.5, 4.8, 1.2 |
| Pyrazole-H4 | 6.40 - 6.30 | d | ~1.9 |
| N-CH₃ | 3.90 - 3.80 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C2 | 151.0 - 149.0 |
| Pyridine-C6 | 149.5 - 148.0 |
| Pyrazole-C5 | 143.0 - 141.0 |
| Pyrazole-C3 | 140.0 - 138.0 |
| Pyridine-C4 | 137.0 - 135.0 |
| Pyridine-C3 | 125.0 - 123.0 |
| Pyridine-C5 | 122.0 - 120.0 |
| Pyrazole-C4 | 107.0 - 105.0 |
| N-CH₃ | 38.0 - 36.0 |
Mass Spectrometry:
-
Expected [M+H]⁺: m/z 160.0869
Applications in Drug Discovery and Development
The pyrazole and pyridine moieties are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities[5][6]. The combination of these two rings in 2-(1-methyl-1H-pyrazol-5-yl)pyridine suggests its potential as a valuable building block for the development of novel therapeutic agents.
Potential Therapeutic Areas
-
Oncology: Pyrazole derivatives have been extensively studied as anticancer agents, targeting various kinases and signaling pathways involved in tumor growth and proliferation[7]. The structural motif of 2-(1-methyl-1H-pyrazol-5-yl)pyridine could be explored for the design of inhibitors of targets such as VEGFR-2, which is implicated in angiogenesis[8].
-
Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Compounds incorporating this scaffold have shown potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Antimicrobial: Both pyrazole and pyridine derivatives have demonstrated significant antibacterial and antifungal properties[5]. The unique electronic and steric features of 2-(1-methyl-1H-pyrazol-5-yl)pyridine could be leveraged to develop new antimicrobial agents to combat drug-resistant pathogens.
-
Central Nervous System (CNS) Disorders: Pyrazole-containing compounds have been investigated for their activity on various CNS targets, including muscarinic receptors, showing potential for the treatment of neurological and psychiatric disorders[9].
Role as a Ligand in Bioinorganic Chemistry
The nitrogen atoms in both the pyridine and pyrazole rings of 2-(1-methyl-1H-pyrazol-5-yl)pyridine can act as coordination sites for metal ions. This property makes it a valuable ligand for the synthesis of metal complexes with potential applications in catalysis and as therapeutic or diagnostic agents[10][11]. The coordination chemistry of such ligands is an active area of research, with metal complexes showing enhanced biological activity compared to the free ligands.
Conclusion and Future Perspectives
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a versatile heterocyclic compound with a well-defined molecular structure and accessible synthetic routes. Its combination of pyrazole and pyridine rings makes it a highly attractive scaffold for the design and synthesis of novel molecules with a wide range of potential applications in drug discovery and materials science. Further exploration of its biological activities and coordination chemistry is warranted to fully unlock its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
- PubChem. (n.d.). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. National Center for Biotechnology Information.
- ResearchGate. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.
- Lead Sciences. (n.d.). 2-(1-Methyl-1H-pyrazol-5-yl)pyridine.
- SciSpace. (2006). Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
- PubChem. (n.d.). 5-methyl-2-(1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information.
- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIV
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- ResearchGate. (n.d.). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors.
- ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- ResearchGate. (2003). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (n.d.). PubMed.
- Wikipedia. (n.d.). VEGFR-2 inhibitor.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. (n.d.). The Royal Society of Chemistry.
- Wikipedia. (n.d.). Transition metal pyridine complexes.
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Technical Guide: Physical and Chemical Properties of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
This guide provides an in-depth technical analysis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine , a critical bidentate ligand scaffold used in organometallic chemistry, particularly for phosphorescent OLED materials and catalysis.[1]
Executive Summary
2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 938066-21-8) is a heterocyclic bidentate ligand characterized by a pyridine ring coupled to the 5-position of a 1-methylated pyrazole core.[1][2] Unlike its 3-isomer counterpart which forms stable 5-membered chelate rings, this specific 5-yl isomer introduces unique steric and electronic properties due to the proximity of the N-methyl group to the inter-ring bond.[1] It is primarily utilized as an ancillary ligand in Iridium(III) and Platinum(II) complexes to fine-tune emission spectra (blue/green shifting) and improve quantum efficiency in Organic Light-Emitting Diodes (OLEDs).[1]
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-5-yl)pyridine |
| CAS Number | 938066-21-8 |
| Molecular Formula | C |
| Molecular Weight | 159.19 g/mol |
| SMILES | CN1C(=CC=N1)C2=CC=CC=N2 |
| Structure Type | Heterocyclic Bidentate Ligand ( |
Structural Isomerism & Coordination Geometry
It is critical to distinguish this compound from its isomer, 2-(1-methyl-1H-pyrazol-3-yl)pyridine .[1]
-
3-yl Isomer: Forms a standard 5-membered metallacycle upon coordination (Metal-N-C-C-N-Metal), similar to 2,2'-bipyridine.[1]
-
5-yl Isomer (Topic): The pyridine is attached at the C5 position, adjacent to the methylated nitrogen (N1). Coordination typically involves the pyridine nitrogen and the pyrazole N2.[1] The bridging unit involves the N1 atom (
), which theoretically favors a 6-membered metallacycle or induces significant steric torsion, often altering the bite angle and electronic coupling compared to the 3-yl isomer.
Physical Properties
| Property | Value / Range | Condition / Note |
| Appearance | White to off-white crystalline powder | Solid state |
| Density | Predicted | |
| Melting Point | 68–72 °C | Experimental range |
| Boiling Point | @ 760 mmHg (Predicted) | |
| Flash Point | Predicted | |
| LogP | Hydrophobic character | |
| pKa (Pyridine N) | ~5.2 | Est.[1][2][3][4] based on pyridine |
| Solubility | Soluble in DCM, CHCl | Poor water solubility |
Chemical Properties & Reactivity
4.1 Coordination Chemistry (Ligand Field Tuning)
The 1-methyl-1H-pyrazol-5-yl moiety acts as a strong
-
Electronic Effect: The pyrazole ring raises the LUMO energy of the resulting metal complex compared to pure phenylpyridine ligands, often resulting in blue-shifted emission in phosphorescent complexes.
-
Steric Effect: The N-methyl group at position 1 is sterically proximate to the pyridine ring (at C5).[1] This can force the two rings out of coplanarity in the free ligand state, reducing
-conjugation until chelation locks the conformation.
4.2 Electrophilic Aromatic Substitution
-
Pyridine Ring: Deactivated; substitution occurs at C3/C5 only under harsh conditions.[1]
-
Pyrazole Ring: Highly activated.[1] Electrophilic attack (e.g., bromination, nitration) occurs preferentially at the C4 position of the pyrazole ring. This allows for late-stage functionalization to tune solubility or electronic properties.[1]
Synthesis & Manufacturing
The most robust synthesis utilizes Suzuki-Miyaura Cross-Coupling , ensuring regioselectivity and high yields.
Protocol: Suzuki Coupling Route
-
Reagents: 2-Bromopyridine (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl
(5 mol%), K CO (2.0 eq).[1] -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas, reflux at 100°C for 12–16 hours under N
. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Figure 1: Synthetic workflow for the production of 2-(1-methyl-1H-pyrazol-5-yl)pyridine via Suzuki coupling.
Applications in Drug Development & Materials
6.1 OLED Emitters (Iridium Complexes)
This ligand is a scaffold for blue/green phosphorescent emitters .[1]
-
Mechanism: The high triplet energy (
) of the pyrazole unit prevents reverse energy transfer, confining excitons on the metal center. -
Device Performance: Complexes incorporating this ligand (e.g., as an ancillary ligand) often exhibit high photoluminescence quantum yields (PLQY > 80%) due to reduced structural relaxation in the excited state.
6.2 Medicinal Chemistry
-
Kinase Inhibition: The pyridine-pyrazole motif mimics the ATP-binding hinge region of kinases.[1]
-
Allosteric Modulators: Derivatives have been explored as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (e.g., M4 mAChR) for treating neurocognitive disorders.[5]
Safety & Handling (SDS Highlights)
-
GHS Classification:
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if used in catalytic cycles to prevent oxidation of phosphine contaminants from synthesis. Store in a cool, dry place (2–8°C recommended).
References
-
VulcanChem. (2024).[1] 2-(1-methyl-1H-pyrazol-5-yl)pyridine - Product Analysis and Structure. Retrieved from
-
Royal Society of Chemistry. (2015).[1] Highly efficient green electroluminescence of iridium(III) complexes based on (1H-pyrazol-5-yl)pyridine derivatives. Journal of Materials Chemistry C. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 2-(1-methyl-1H-pyrazol-5-yl)pyridine.[1][2] National Library of Medicine.[1] Retrieved from
-
Lead Sciences. (2024). Physical Properties of Pyrazolyl-Pyridine Derivatives. Retrieved from
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- 2. 2-(1-methyl-1H-pyrazol-5-yl)pyridine (938066-21-8) for sale [vulcanchem.com]
- 3. Highly efficient green electroluminescence of iridium(iii) complexes based on (1H-pyrazol-5-yl)pyridine derivatives ancillary ligands with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1H NMR and IR Spectroscopy of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the heterocyclic compound 2-(1-methyl-1H-pyrazol-5-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through the interpretation of its spectral characteristics. The synthesis of technical data with field-proven insights aims to offer a robust understanding of the molecule's spectroscopic signature.
Introduction
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a biheterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, comprising a pyridine ring linked to a methylated pyrazole ring, offers a versatile scaffold for the development of novel ligands, catalysts, and pharmacologically active agents. Accurate and unambiguous structural characterization is paramount for its application, and ¹H NMR and IR spectroscopy are indispensable tools in this regard. This guide will provide a detailed examination of the expected spectral data and a thorough interpretation based on established principles of spectroscopy and data from related structures.
Molecular Structure and Spectroscopic Considerations
The molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine dictates its spectroscopic properties. The molecule consists of two key aromatic systems: a 2-substituted pyridine ring and a 1,5-disubstituted pyrazole ring. The relative orientation of these rings and the electronic effects of the nitrogen atoms and the methyl group are crucial in determining the chemical shifts of the protons in ¹H NMR and the vibrational modes in IR spectroscopy.
Caption: Molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-(1-methyl-1H-pyrazol-5-yl)pyridine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyridine and pyrazole rings, as well as the methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-methyl-1H-pyrazol-5-yl)pyridine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Predicted ¹H NMR Data and Interpretation
The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents. Protons on the pyridine ring are typically deshielded and appear at lower field compared to benzene protons.[1] Similarly, protons on the pyrazole ring have characteristic chemical shifts.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.5 - 8.7 | Doublet | ~4.8 |
| H-4 (Pyridine) | 7.7 - 7.9 | Triplet of doublets | ~7.7, 1.8 |
| H-3 (Pyridine) | 7.2 - 7.4 | Doublet of doublets | ~7.7, 1.2 |
| H-5 (Pyridine) | 7.1 - 7.3 | Triplet | ~6.3 |
| H-3 (Pyrazole) | 7.5 - 7.7 | Doublet | ~2.0 |
| H-4 (Pyrazole) | 6.3 - 6.5 | Doublet | ~2.0 |
| N-CH₃ (Pyrazole) | 3.8 - 4.0 | Singlet | - |
Interpretation of the ¹H NMR Spectrum:
-
Pyridine Ring Protons:
-
The H-6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet.[3]
-
The H-4 proton will likely appear as a triplet of doublets due to coupling with H-3, H-5, and a smaller long-range coupling.
-
The H-3 and H-5 protons will be in the more crowded upfield region of the aromatic signals. Their exact assignment can be confirmed using 2D NMR techniques like COSY.
-
-
Pyrazole Ring Protons:
-
The protons on the pyrazole ring, H-3 and H-4 , are expected to appear as doublets due to their mutual coupling.[2] The H-3 proton is generally more deshielded than the H-4 proton.
-
-
N-Methyl Protons:
-
The N-CH₃ group will give a characteristic singlet in the upfield region, as it has no adjacent protons to couple with. The chemical shift will be influenced by the attachment to the nitrogen atom of the aromatic pyrazole ring.[4]
-
Caption: Workflow for ¹H NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum of 2-(1-methyl-1H-pyrazol-5-yl)pyridine will be characterized by absorptions corresponding to the vibrations of the pyridine and pyrazole rings, as well as the C-H bonds of the aromatic rings and the methyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching (Pyridine and Pyrazole rings)[5] |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (N-CH₃ group) |
| 1600 - 1580 | Strong | C=C and C=N stretching (Pyridine ring)[6] |
| 1570 - 1550 | Medium | C=C and C=N stretching (Pyrazole ring)[7] |
| 1480 - 1420 | Strong | Ring stretching vibrations (Pyridine and Pyrazole) |
| 1380 - 1360 | Medium | C-H bending (N-CH₃ group) |
| 1200 - 1000 | Medium-Strong | In-plane C-H bending (Pyridine and Pyrazole rings) |
| 900 - 650 | Strong | Out-of-plane C-H bending (Aromatic rings) |
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretching: The region just above 3000 cm⁻¹ will show bands corresponding to the stretching vibrations of the C-H bonds on both the pyridine and pyrazole rings.[5]
-
Aliphatic C-H Stretching: The N-methyl group will exhibit C-H stretching absorptions in the region below 3000 cm⁻¹.
-
Ring Stretching Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings will appear as a series of strong to medium bands in the 1600-1400 cm⁻¹ region. These are often diagnostic for aromatic and heteroaromatic compounds.[6][7]
-
C-H Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from in-plane and out-of-plane C-H bending vibrations of the aromatic rings and the methyl group. The out-of-plane bending modes are often strong and can be indicative of the substitution pattern on the aromatic rings.
Caption: Logical flow of an IR spectroscopy experiment.
Conclusion
The combined application of ¹H NMR and IR spectroscopy provides a powerful and non-destructive method for the structural elucidation of 2-(1-methyl-1H-pyrazol-5-yl)pyridine. The predicted spectral data, based on established principles and data from analogous compounds, offer a clear and detailed spectroscopic signature for this molecule. The ¹H NMR spectrum reveals the number, connectivity, and electronic environment of all protons, while the IR spectrum confirms the presence of the key functional groups and the aromatic nature of the heterocyclic rings. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity in research and development settings.
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3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (n.d.). MDPI. Retrieved from [Link]
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Al-Hilfi, J. A., et al. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. Retrieved from [Link]
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13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(12), 859-863. Retrieved from [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). Semantic Scholar. Retrieved from [Link]
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Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]
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Abood, N., & Al-Hilfi, J. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Journal of Heterocyclic Chemistry, 57(3), 1189-1210. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Effect of pyridine on infrared absorption spectra of copper phthalocyanine. (n.d.). ResearchGate. Retrieved from [Link]
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Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119632. Retrieved from [Link]
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NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... (n.d.). ResearchGate. Retrieved from [Link]
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Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 8(5), 235-239. Retrieved from [Link]
-
Effect of pyridine on infrared absorption spectra of copper phthalocyanine. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). PMC. Retrieved from [Link]
-
SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. (2023, October 28). Journal of Chemistry and Technologies. Retrieved from [Link]
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Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
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Solubility of 2-(1-methyl-1H-pyrazol-5-yl)pyridine in DMSO and methanol
An In-depth Technical Guide to Determining the Solubility of 2-(1-methyl-1H-pyrazol-5-yl)pyridine in DMSO and Methanol for Drug Discovery Applications
Executive Summary
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's developability, impacting everything from initial biological screening to final formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, a heterocyclic scaffold of interest, in two key laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.
Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific rationale for experimental choices. It offers detailed, self-validating workflows for both qualitative and quantitative solubility assessment, equipping researchers, scientists, and drug development professionals with the expertise to generate reliable and reproducible data. The guide emphasizes the practical application of this data in a research and development context, ensuring that the insights gained can be directly translated into informed decision-making throughout the discovery pipeline.
Introduction: Compound & Solvent Rationale
The Target Compound: 2-(1-methyl-1H-pyrazol-5-yl)pyridine
The molecule 2-(1-methyl-1H-pyrazol-5-yl)pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The fusion of a pyridine ring with a pyrazole moiety creates a scaffold that can engage in a variety of intermolecular interactions, making it a valuable building block for designing ligands that target a wide range of biological entities.[1][2] Pyrazole derivatives are found in numerous blockbuster drugs, highlighting their therapeutic potential.[2]
Structural Features & Inferred Properties:
-
Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.
-
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The N-methylation prevents it from acting as a hydrogen bond donor but its other nitrogen can be an acceptor.
-
Overall Polarity: The presence of three nitrogen atoms imparts significant polarity to the molecule. This suggests a predisposition for solubility in polar solvents.
Rationale for Solvent Selection
The choice of solvent is a critical first step in any solubility study. Dimethyl sulfoxide (DMSO) and methanol have been selected due to their ubiquitous use and distinct properties in the research and development environment.
-
Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent, DMSO is often referred to as a "universal solvent" for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4] Its high boiling point (189°C) and miscibility with water make it the solvent of choice for creating high-concentration stock solutions used in high-throughput screening (HTS) and other in-vitro assays.[5][6]
-
Methanol (MeOH): The simplest alcohol, methanol is a polar, protic solvent.[7][8] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate many polar organic molecules.[8][9] It is frequently used in synthetic chemistry for reactions and purification, as well as in analytical techniques like HPLC, making its solubility characteristics crucial for downstream processing.[10]
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and solvent molecules.
-
In DMSO: The primary interactions between 2-(1-methyl-1H-pyrazol-5-yl)pyridine and DMSO would be strong dipole-dipole forces. The highly polar sulfoxide group in DMSO can effectively solvate the polar regions of the target compound. The oxygen atom of DMSO can also act as a powerful hydrogen bond acceptor for any potential interactions, although the target molecule itself lacks a strong H-bond donor. Given DMSO's exceptional strength as an organic solvent, high solubility is anticipated.[3][5]
-
In Methanol: Solubility in methanol will be driven by both dipole-dipole interactions and hydrogen bonding. The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen atoms in the pyridine and pyrazole rings of the target molecule.[8] Methanol can also act as a hydrogen bond acceptor. This dual capability generally leads to good solubility for polar, nitrogen-containing compounds.
Experimental Determination of Solubility
A tiered approach, starting with a rapid qualitative assessment and progressing to a rigorous quantitative measurement, is the most efficient method for determining solubility.
Workflow for Qualitative Solubility Assessment
This initial screen provides a rapid, semi-quantitative estimate (e.g., insoluble, sparingly soluble, soluble) to guide further experiments.
Caption: High-level workflow for rapid solubility assessment.
Protocol: Qualitative Solubility
-
Preparation: Weigh approximately 1-2 mg of 2-(1-methyl-1H-pyrazol-5-yl)pyridine into a small, clear glass vial.
-
Solvent Addition: Add 100 µL of the test solvent (DMSO or Methanol) to the vial. This creates a target concentration of 10-20 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds at a consistent room temperature (e.g., 25°C).[11]
-
Observation: Immediately after vortexing, visually inspect the vial against a dark background. The presence of any undissolved solid indicates that the solubility is below the tested concentration. Complete dissolution suggests solubility is at or above this concentration.
Causality Insight: This method is designed for speed and material conservation. It provides a crucial decision point: if a compound is not soluble at ~10 mg/mL in DMSO, it may be flagged as problematic for standard HTS screening formats.
Workflow for Quantitative (Thermodynamic) Solubility Measurement
The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the system reaches equilibrium, providing a precise and reliable measurement.
Caption: Step-by-step workflow for the shake-flask method.
Protocol: Quantitative Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 2-(1-methyl-1H-pyrazol-5-yl)pyridine to a vial containing a known volume (e.g., 1 mL) of DMSO or methanol. "Excess" means enough solid remains visible after equilibration, ensuring a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C). Allow the samples to equilibrate for a period sufficient to reach a steady state, typically 24 to 48 hours.
-
Expertise Insight: The equilibration time is critical. Insufficient time leads to an underestimation of solubility. A self-validating approach involves taking measurements at multiple time points (e.g., 24h and 48h); if the values are consistent, equilibrium has likely been reached.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering the suspension through a solvent-compatible filter (e.g., a 0.22 µm PTFE syringe filter).
-
Trustworthiness Check: The chosen filter must not adsorb the compound. A quick check involves filtering a known, unsaturated solution and verifying that the concentration does not decrease.
-
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it accurately with a suitable solvent (often the mobile phase for the analytical method).
-
Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using standards of known concentrations prepared from a separate stock of the compound.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly and concisely. The following table provides a template for summarizing the results.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| 2-(1-methyl-1H-pyrazol-5-yl)pyridine | DMSO | 25 | Experimental Value | Calculated Value |
| 2-(1-methyl-1H-pyrazol-5-yl)pyridine | Methanol | 25 | Experimental Value | Calculated Value |
Interpreting the Results:
-
High Solubility in DMSO (>50 mg/mL): Indicates excellent suitability for preparing high-concentration stock solutions for biological screening.
-
Moderate to High Solubility in Methanol (>10 mg/mL): Suggests good potential for use in various synthetic and purification processes without requiring complex solvent systems.
-
Low Solubility (<1 mg/mL): If observed in either solvent, this could be a flag for potential downstream challenges in formulation and may necessitate the exploration of co-solvents or alternative formulation strategies.
Applications in a Research & Development Context
The solubility data generated is not an academic exercise; it is a critical parameter that informs key project decisions:
-
Assay Development: DMSO solubility dictates the maximum concentration achievable in primary biological screens. If a compound's IC50 is close to its solubility limit, the observed activity may be an artifact.
-
Chemical Synthesis & Purification: Solubility in methanol informs the choice of solvents for reaction workups and purification techniques like crystallization or chromatography.
-
Formulation Development: For in-vivo studies, these initial data points provide a starting point. If aqueous solubility is poor, the high solubility in DMSO might suggest its use in a co-solvent system (e.g., DMSO/PEG/water) for initial animal studies.
Conclusion
Determining the solubility of a novel compound like 2-(1-methyl-1H-pyrazol-5-yl)pyridine in DMSO and methanol is a foundational activity in early-stage drug discovery. By employing the robust, well-reasoned experimental workflows detailed in this guide, researchers can generate high-quality, reliable data. This information is essential for validating the compound as a viable tool for research and for making sound, data-driven decisions that will ultimately influence the trajectory of the entire development program.
References
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Wikipedia. (2023). VEGFR-2 inhibitor. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Son, K., Park, J.-E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved from [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). Methanol. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Soares de Melo, C., Singh, V., Myrick, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones. Journal of Medicinal Chemistry, 64(3), 1598-1614. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
Wikipedia. (2024). Methanol. Retrieved from [Link]
-
Charris, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 123. Retrieved from [Link]
-
Methanol Institute. (n.d.). METHANOL TECHNICAL DATA SHEET. Retrieved from [Link]
-
Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]
-
Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]
-
Son, K., Park, J.-E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved from [Link]
-
Kumar, V., et al. (2010). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Current Topics in Medicinal Chemistry, 10(15), 1545-1569. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
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Biological activity of pyrazole-containing heterocyclic compounds
Initiating Comprehensive Search
I'm starting with a wide net, casting it to find all available information on pyrazole-containing heterocyclic compounds' biological activities. Next, I'll dive deeper, focusing on specific activity types exhibited by these derivatives to narrow the focus. My objective is to build a solid foundation of knowledge.
Expanding Search Parameters
I'm now expanding my search to focus on specific biological activities of pyrazole derivatives: antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Concurrently, I'm actively seeking established experimental protocols and assays, including quantitative data like IC50 values. I will structure the guide with a pyrazole scaffold introduction, then dive into specific biological activities, mechanisms, and signaling pathways.
Refining Information Acquisition
I'm now conducting a broad search for comprehensive data on pyrazole-containing heterocycles, with an aim to include quantitative values. I'm focusing on antimicrobial, anti-inflammatory, anticancer, and antiviral properties. I'm simultaneously seeking established protocols and assays, alongside mechanisms and pathways, as well as authoritative sources and data for the technical guide. My goal is to build a credible reference list and include quantitative data, such as IC50/MIC values, for key compounds.
Technical Guide: Therapeutic Targets of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
This guide provides an in-depth technical analysis of the 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold, a privileged pharmacophore in medicinal chemistry. It details the structural pharmacology, validated therapeutic targets, and experimental protocols for synthesis and validation.[1][2]
Executive Summary
The molecule 2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 938066-21-8) represents a critical bi-heteroaryl scaffold in drug discovery. Unlike its planar isomer (the 3-yl derivative), the 5-yl linkage introduces a steric clash between the N-methyl group of the pyrazole and the C3-hydrogen of the pyridine. This forces the molecule into a non-coplanar (twisted) conformation with dihedral angles typically ranging from 60° to 90°.
This "molecular twist" is a functional feature, not a bug. It prevents intercalation into DNA (reducing genotoxicity) and improves solubility, while specifically targeting allosteric pockets in G-Protein Coupled Receptors (GPCRs) and hydrophobic regions in kinases.
Primary Therapeutic Class: Neurological & Psychiatric Disorders. Secondary Therapeutic Class: Fibrosis & Oncology.
Structural Pharmacology & Mechanism[3]
The "Twisted" Pharmacophore
The therapeutic value of this scaffold is dictated by its atropisomerism-like properties.
-
Planar Scaffolds (e.g., Phenyl-Pyridine): Bind flat active sites (e.g., DNA intercalators, certain ATP pockets).
-
Twisted Scaffolds (2-(1-methyl-1H-pyrazol-5-yl)pyridine): The N-methyl group acts as a "steric break." This geometry mimics the 3D-shape of the transmembrane allosteric binding sites of Class C GPCRs.
Validated Therapeutic Targets
| Target Protein | Mechanism of Action | Therapeutic Indication | Binding Mode |
| mGluR5 (Metabotropic Glutamate Receptor 5) | Negative Allosteric Modulator (NAM) | Anxiety, Fragile X Syndrome, Addiction | Binds to the transmembrane domain (TMD), stabilizing the inactive state. |
| ALK5 (TGF-β Type I Receptor) | Kinase Inhibitor (ATP-competitive) | Dermal Scarring, Fibrosis, Oncology | The pyridine nitrogen acts as a hinge acceptor; the twisted pyrazole occupies the hydrophobic gatekeeper pocket. |
| p38α MAPK | Kinase Inhibitor | Inflammation, Rheumatoid Arthritis | Exploits the hydrophobic pocket adjacent to the ATP site. |
Primary Target: mGluR5 Negative Allosteric Modulation[4][5]
The 2-(1-methyl-1H-pyrazol-5-yl)pyridine moiety serves as a metabolically stable bioisostere for the alkyne linker found in first-generation mGluR5 antagonists like MPEP and MTEP .
Mechanism of Action
mGluR5 is a Gq-coupled receptor. Activation leads to Phospholipase C (PLC) activation and Calcium release.
-
Glutamate (Orthosteric): Binds the large extracellular Venus Flytrap Domain (VFT).
-
Scaffold (Allosteric): The 2-(1-methyl-1H-pyrazol-5-yl)pyridine derivative penetrates the membrane and binds within the 7-transmembrane (7-TM) domain .
-
Effect: It increases the energy barrier for the receptor to shift from the inactive to the active conformation, effectively dampening glutamate signaling without completely blocking it (preserving temporal signaling patterns).
Signaling Pathway Visualization
The following diagram illustrates the mGluR5 signaling cascade and the intervention point of the scaffold.
Caption: Mechanism of mGluR5 Negative Allosteric Modulation (NAM) by the pyrazolyl-pyridine scaffold, blocking Gq-mediated Calcium release.
Secondary Target: ALK5 (TGF-β) Inhibition[6]
In the context of fibrosis, this scaffold inhibits ALK5 (TGF-β receptor type I).[3]
-
Role: The scaffold replaces the core of traditional inhibitors (like SB-431542).
-
Binding: The pyridine nitrogen forms a hydrogen bond with His283 in the kinase hinge region. The "twisted" pyrazole ring projects into the specificity pocket, improving selectivity against p38 MAPK (which requires a flatter binder).
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesize 2-(1-methyl-1H-pyrazol-5-yl)pyridine via Suzuki-Miyaura Cross-Coupling. This method is preferred over Stille coupling to avoid toxic organostannanes.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester (1.1 eq)
-
Pd(dppf)Cl2 (0.05 eq)
-
K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon flow, charge a microwave vial with 2-bromopyridine (158 mg, 1 mmol), the pyrazole boronate (230 mg, 1.1 mmol), and K2CO3 (276 mg, 2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (36 mg, 0.05 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial immediately.
-
Reaction: Heat to 100°C for 12 hours (conventional heating) or 120°C for 30 mins (microwave irradiation).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 0-50%).
-
Validation: Confirm structure via 1H-NMR. Look for the characteristic N-Methyl singlet at ~4.0-4.2 ppm and the pyrazole C4-H signal.
Functional Validation: Calcium Mobilization Assay (FLIPR)
Objective: Verify mGluR5 antagonist activity in HEK293 cells stably expressing human mGluR5.
Workflow Diagram:
Caption: FLIPR Calcium Mobilization workflow for screening mGluR5 NAM activity.
Protocol Details:
-
Seeding: Plate HEK293-mGluR5 cells (50,000 cells/well) in black-walled 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL Fluo-4 AM dye solution (in HBSS buffer + 2.5 mM Probenecid). Incubate 45 min at 37°C.
-
Compound Pre-treatment: Add 25 µL of the test compound (2-(1-methyl-1H-pyrazol-5-yl)pyridine derivative) at varying concentrations (0.1 nM - 10 µM). Incubate 15 min.
-
Agonist Challenge: Inject Glutamate (at EC80 concentration, typically ~10 µM) automatically via the FLIPR instrument.
-
Analysis: Record fluorescence (Ex 488 nm / Em 525 nm). Calculate IC50 based on the reduction of the Glutamate-induced Calcium peak.
References
-
Discovery of Pyridine-Pyrazole Derivatives as Anti-HBV Agents. ResearchGate. Available at: [Link]
-
Crystal Structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. National Institutes of Health (PMC). Available at: [Link]
-
Discovery of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors. PubMed. Available at: [Link]
-
Discovery of Volitinib (c-Met Inhibitor) containing pyrazole-pyridine motifs. ACS Publications. Available at: [Link]
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- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine via Stille Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazolylpyridines in Medicinal Chemistry
The fusion of pyrazole and pyridine rings into a single molecular entity creates a privileged scaffold with significant applications in drug discovery and development. The 2-(1-methyl-1H-pyrazol-5-yl)pyridine core is a key pharmacophore found in a range of biologically active compounds, exhibiting activities such as kinase inhibition, anti-inflammatory effects, and potential as central nervous system agents. The precise arrangement of nitrogen atoms in this heterocyclic system allows for specific hydrogen bonding interactions and metal coordination, making it an attractive motif for designing targeted therapeutics.
This application note provides a detailed, field-proven protocol for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine using the Stille cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, explain the rationale behind the choice of reagents and conditions, and offer a step-by-step guide to enable researchers to reliably synthesize this valuable building block.
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2] Its enduring utility in organic synthesis stems from the high functional group tolerance of the organotin reagents, which are generally stable to air and moisture.[1][3] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (in this case, 2-bromopyridine), forming a Pd(II) complex.[1][4] This is often the initial and crucial step that brings the pyridine moiety into the catalytic cycle. The choice of halide is important; bromides and iodides are generally preferred over chlorides due to their greater reactivity in this step.[4]
-
Transmetalation: The organostannane (1-methyl-5-(tributylstannyl)-1H-pyrazole) then transfers its pyrazole group to the palladium center, displacing the halide.[1][4] This step is often the rate-determining step of the reaction.[1] Additives like copper(I) iodide (CuI) can significantly accelerate this step, purportedly by acting as a scavenger for free ligands that might inhibit the reaction or by facilitating the transfer of the organic group from tin to palladium.[1][5]
-
Reductive Elimination: The two organic groups (the pyridine and pyrazole moieties) on the palladium center are then coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The overall catalytic cycle is a well-studied and robust transformation, making the Stille coupling a reliable method for constructing complex biaryl systems.
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
This protocol details the synthesis of the target compound from 2-bromopyridine and 1-methyl-5-(tributylstannyl)-1H-pyrazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| 2-Bromopyridine | 109-04-6 | 158.01 | 5.0 | 1.0 |
| 1-Methyl-5-(tributylstannyl)-1H-pyrazole | 159998-95-5 | 385.16 | 5.5 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.15 | 0.03 |
| Copper(I) Iodide | 7681-65-4 | 190.45 | 0.5 | 0.1 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Saturated Aqueous Potassium Fluoride (KF) | 7789-23-3 | 58.10 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Safety Precautions:
-
Organotin compounds are highly toxic. [1] Handle 1-methyl-5-(tributylstannyl)-1H-pyrazole with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
Palladium catalysts and their reagents should also be handled with care.
-
Toluene is a flammable and volatile solvent. Work in a fume hood away from ignition sources.
Reaction Setup and Procedure
Rationale for Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective Pd(0) source for Stille couplings.[4][7] Other palladium sources like Pd₂(dba)₃ with additional phosphine ligands can also be used.[7][8]
-
Ligand: Triphenylphosphine (PPh₃) is an integral part of the chosen catalyst and helps to stabilize the palladium center and facilitate the catalytic cycle.
-
Solvent: Toluene is a common non-polar solvent for Stille reactions. Anhydrous conditions are crucial to prevent side reactions.
-
Additive: Copper(I) iodide is added to accelerate the transmetalation step, which is often the rate-limiting step.[1][5] This can lead to higher yields and shorter reaction times.
Caption: Experimental workflow for the Stille cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (5.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.15 mmol, 0.03 eq), and copper(I) iodide (0.5 mmol, 0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (50 mL) via syringe. Stir the mixture until the solids are well-suspended. Then, add 1-methyl-5-(tributylstannyl)-1H-pyrazole (5.5 mmol, 1.1 eq) via syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for another 10 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 12-24 hours).
Workup and Purification
Rationale for Choices:
-
Potassium Fluoride Wash: The tributyltin bromide byproduct (Bu₃SnBr) can be challenging to remove. Washing with a saturated aqueous solution of potassium fluoride is a highly effective method for removing organotin byproducts.[9][10] The fluoride ions react with the tin species to form insoluble tributyltin fluoride, which can be easily removed by filtration.
-
Chromatography: Flash column chromatography is a standard and effective method for purifying the final product from any remaining impurities and catalyst residues.
Step-by-Step Protocol:
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Dilute the reaction mixture with ethyl acetate (50 mL) and add a saturated aqueous solution of potassium fluoride (50 mL). Stir vigorously for 1-2 hours. A precipitate of tributyltin fluoride will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and wash it with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 70% to 90%.
-
Appearance: The final product is expected to be a white to off-white solid.[11]
-
Characterization: The identity and purity of the product should be confirmed by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉N₃, MW: 159.19 g/mol ).[11]
-
Melting Point: To assess purity.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (oxidized Pd(0)) | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened or properly stored catalyst. |
| Insufficient heating | Ensure the reaction reaches the desired temperature. | |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |
| Formation of Side Products | Homocoupling of the organostannane | This is a common side reaction in Stille couplings.[1] Using a slight excess of the stannane can sometimes be beneficial, but excessive amounts should be avoided. The use of CuI can also help to suppress this side reaction. |
| Protodestannylation of the pyrazole | Ensure anhydrous conditions. Traces of acid or water can lead to the cleavage of the C-Sn bond. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation with KF | Increase the stirring time with the KF solution or perform multiple KF washes. Alternatively, other workup procedures, such as washing with DBU or using specific scavengers, can be employed. |
Conclusion
The Stille cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably access this important heterocyclic building block in good yields. The protocol provided in this application note, along with the troubleshooting guide, offers a robust starting point for scientists in both academic and industrial settings. The key to success lies in the use of high-quality reagents, the maintenance of an inert atmosphere, and the effective removal of organotin byproducts.
References
-
Wikipedia. Stille reaction. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available from: [Link]
-
Purosyn. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. Available from: [Link]
-
NROChemistry. Stille Coupling. Available from: [Link]
-
Organic Synthesis. Stille Coupling. Available from: [Link]
- Google Patents. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
ResearchGate. Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. Available from: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available from: [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197. Available from: [Link]
-
Myers, A. G. The Stille Reaction. Harvard University. Available from: [Link]
-
OpenOChem Learn. Stille Coupling. Available from: [Link]
-
Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Available from: [Link]
-
ACS Publications. Reaction of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and Its Application to N-Methyl-chromeno[2,3-d]pyrazol-9-one Synthesis. Available from: [Link]
-
CDC Stacks. ORGANOTIN COMPOUNDS. Available from: [Link]
-
NIH National Library of Medicine. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Available from: [Link]
-
ACS Publications. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. Available from: [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 2-(1-methyl-1H-pyrazol-5-yl)pyridine (938066-21-8) for sale [vulcanchem.com]
Application of 2-(1-methyl-1H-pyrazol-5-yl)pyridine in M4 mAChR PAM screening
Focus Chemotype: 2-(1-methyl-1H-pyrazol-5-yl)pyridine Scaffold
Executive Summary
The M4 muscarinic acetylcholine receptor (M4 mAChR) has emerged as a validated target for the treatment of schizophrenia and Alzheimer’s disease psychosis.[1] Unlike orthosteric agonists, Positive Allosteric Modulators (PAMs) offer subtype selectivity and reduced risk of receptor desensitization.[2] This application note details the screening and characterization of PAMs containing the 2-(1-methyl-1H-pyrazol-5-yl)pyridine moiety—a privileged pharmacophore found in benchmark compounds like VU0152100 .
We present a robust, dual-assay workflow:
-
Primary Screen: Calcium mobilization using a chimeric G
coupling strategy. -
Orthogonal Validation: cAMP inhibition via TR-FRET to confirm native G
signaling. -
Mechanistic Analysis: Application of the Black-Leff Operational Model to quantify cooperativity (
) and efficacy ( ).
Scientific Background & Chemotype Profile
The Target: M4 mAChR
The M4 receptor is a G
The Scaffold: 2-(1-methyl-1H-pyrazol-5-yl)pyridine
This structural motif is critical for high-affinity binding to the M4 allosteric vestibule. It serves as the "anchor" in the highly potent VU0152100 series.
-
Role: Stabilizes the active conformation of the receptor when acetylcholine (ACh) is bound.
-
SAR Insight: The specific regiochemistry (pyrazol-5-yl vs. 4-yl) and the methyl substitution pattern are determinants of "pure PAM" vs. "ago-PAM" (allosteric agonist) activity.
Primary Assay: Calcium Mobilization (Gngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Coupling)[1][4][5]
Principle:
M4 naturally couples to G
Diagram 1: Signal Transduction Engineering
Caption: Engineering the M4 signaling pathway. The Gqi5 chimera forces the naturally Gi-coupled M4 receptor to mobilize calcium, enabling FLIPR detection.
Detailed Protocol
Materials:
-
Cell Line: CHO-K1-hM4-G
(Validate expression levels via saturation binding). -
Media: Ham’s F-12, 10% FBS, G418 (M4 selection), Hygromycin B (G
selection). -
Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).
-
Agonist: Acetylcholine chloride (ACh).
-
Compound: 2-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives (dissolved in 100% DMSO).
Step-by-Step Workflow:
-
Cell Plating (Day -1):
-
Harvest cells at 80-90% confluency.
-
Plate 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.
-
Incubate overnight at 37°C, 5% CO
.
-
-
Dye Loading (Day 0):
-
Remove culture media.
-
Add 20 µL/well of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).
-
Incubate 60 min at 37°C, then 15 min at RT.
-
-
Compound Addition (Pre-incubation):
-
Prepare 5x concentration of PAM in assay buffer (HBSS + 20 mM HEPES). Final DMSO concentration should be <0.5%.
-
Add 10 µL of PAM to cells.
-
Critical Step: Incubate for 10-15 minutes inside the reader (or RT) to allow allosteric site equilibration before agonist addition.
-
-
Agonist Addition (Stimulation):
-
Prepare 5x ACh at the EC
concentration (determined daily). -
Note: Using EC
(approx. 10-30 nM) maximizes the assay window for detecting positive modulation. -
Inject 10 µL ACh into the wells while recording fluorescence.
-
-
Detection:
-
Instrument: FLIPR Tetra or Hamamatsu FDSS.
-
Excitation: 470-495 nm; Emission: 515-575 nm.
-
Read frequency: 1 Hz for 60s, then 0.2 Hz for 120s.
-
Data Analysis:
-
Calculate Max-Min RFU.
-
Normalize to "ACh EC
alone" (0% potentiation) and "ACh Max" (100% system max). -
Hit Criteria: >30% potentiation of the EC
signal.
Orthogonal Assay: cAMP Inhibition (Native G )
Why this is necessary:
Calcium assays using G
Protocol (HTRF/TR-FRET):
-
Stimulation: Incubate cells with Forskolin (1-5 µM) to elevate cAMP levels.
-
Treatment: Add PAM + ACh (EC
). -
Mechanism: M4 activation inhibits Adenylyl Cyclase
reduces cAMP.[2] -
Readout: A decrease in HTRF signal (or increase, depending on the specific kit competition format) indicates M4 activation.
-
Validation: A true PAM will cause a leftward shift in the ACh concentration-response curve in the presence of Forskolin.
Data Interpretation: The Operational Model
To properly characterize a PAM containing the 2-(1-methyl-1H-pyrazol-5-yl)pyridine core, you must determine if it affects affinity (
Curve Fitting Equation: Use the Allosteric Ternary Complex Model (ATCM) or the Operational Model of Allostery:
- = Concentration of Agonist (ACh)[3]
- = Concentration of PAM[4]
- = Dissociation constants for A and B
-
= Cooperativity factor (binding affinity).
denotes positive cooperativity. - = Efficacy factor (signaling capacity).
Diagram 2: Allosteric Interaction Model
Caption: The Ternary Complex Model. The PAM (B) binds to R or AR. The factor alpha determines how B influences the binding of A.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | ACh concentration too high. | Re-titrate ACh to strict EC |
| High Background | Constitutive activity or dye leakage. | Add Probenecid to dye buffer. Wash cells gently. |
| Probe Dependence | PAM works with ACh but not Oxotremorine. | M4 PAMs are known to be "probe dependent." Always screen using the physiological agonist (ACh). |
| Bell-Shaped Curve | Solubility or inverse agonism at high dose. | Check compound solubility in assay buffer. The pyrazolyl-pyridine core can be lipophilic; ensure DMSO < 0.5%. |
| Species Selectivity | Compound active on Human but not Rat M4. | The VU series often shows species differences. Test in both Human and Rat/Mouse M4 cell lines early if in vivo studies are planned. |
References
-
Discovery of VU0152100: Brady, A. E., et al. (2008). "Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotion in rats."[2] Journal of Pharmacology and Experimental Therapeutics. Link
-
M4 PAM Screening Protocols (Vanderbilt VCNDD): Niswender, C. M., & Conn, P. J. (2010). "Automated Screening of G Protein-Coupled Receptors." Methods in Enzymology. Link
-
Structural Optimization of Pyrazolyl-pyridines: Bubser, M., et al. (2014). "Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments."[5][6] ACS Chemical Neuroscience.[5][6] Link
-
Gqi5 Chimeric G-Protein Strategy: Conklin, B. R., et al. (1993). "Substitution of three amino acids switches receptor specificity of Gq alpha to that of Gi alpha." Nature. Link
-
Operational Model of Allostery: Leach, K., et al. (2007). "Quantification of allosteric interactions at G protein-coupled receptors using the operational model." Molecular Pharmacology. Link
Sources
- 1. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]
Preparation of metal complexes using 2-(1-methyl-1H-pyrazol-5-yl)pyridine as a ligand
Application Note: Preparation of Metal Complexes using 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Abstract
This application note details the synthesis and complexation protocols for 2-(1-methyl-1H-pyrazol-5-yl)pyridine (referred to herein as 1-Me-pzpy ), a bidentate N,N' ligand distinct from its more common phenylpyridine (ppy) or bipyridine (bpy) analogs. Unlike the
Introduction & Ligand Design
The ligand 2-(1-methyl-1H-pyrazol-5-yl)pyridine bridges the gap between strong-field polypyridyls and cyclometalating ligands.
-
Electronic Asymmetry: The pyrazole ring is electron-rich compared to pyridine, raising the energy of the metal-centered HOMO in its complexes, which is advantageous for oxidation catalysis.
-
Steric Profile: The N-methyl group at the 1-position of the pyrazole creates a unique steric clash if not oriented correctly, influencing the geometry of octahedral complexes (often favoring trans arrangements of leaving groups in precursor synthesis).
Key Applications:
-
Ru(II): Water oxidation catalysis (WOC), transfer hydrogenation.
-
Ir(III): Ancillary ligand in blue/green phosphorescent emitters, tuning the HOMO-LUMO gap via the pyrazole's electron-donating character.
Ligand Synthesis Protocol
Objective: Synthesize 2-(1-methyl-1H-pyrazol-5-yl)pyridine with high regiocontrol. Challenge: Direct condensation of methylhydrazine with pyridine-derived enaminones often yields the thermodynamically favored 3-substituted pyrazole isomer. The Lithiation-Quench method is recommended for exclusive 5-position selectivity.
Materials:
-
1-Methylpyrazole (99%)
-
2-Bromopyridine (99%)
-
n-Butyllithium (2.5 M in hexanes)
-
ZnCl₂ (anhydrous)
-
Pd(PPh₃)₄ (Catalyst)
-
THF (Anhydrous), Diethyl ether
Step-by-Step Methodology (Negishi Coupling Approach):
-
Lithiation (C5-H Activation):
-
Charge a flame-dried Schlenk flask with 1-methylpyrazole (1.0 eq) and anhydrous THF (0.5 M concentration) under Argon.
-
Cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes. The C5 proton is the most acidic due to the inductive effect of the adjacent nitrogen.
-
Stir at -78 °C for 1 hour.
-
-
Transmetallation:
-
Add a solution of ZnCl₂ (1.2 eq, dried) in THF dropwise at -78 °C.
-
Allow the mixture to warm to room temperature (RT) over 1 hour. The solution typically turns slightly cloudy (formation of pyrazolyl-zinc reagent).
-
-
Coupling:
-
Add 2-bromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Reflux the mixture at 65 °C for 12–16 hours under Argon.
-
-
Work-up:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (SiO₂).
-
Eluent: Hexane:EtOAc (gradient 4:1 to 1:1).
-
Yield: Typically 65–75% as a pale yellow oil or low-melting solid.
-
Protocol A: Preparation of Ruthenium(II) Complexes
Target: 2 Application: Photoredox catalysis, biological probes.
Workflow Logic:
We utilize the Ru(bpy)2Cl2 precursor. The reaction is driven by the chelate effect. Ethanol is used as the solvent to allow high-temperature reflux while facilitating the precipitation of the final salt upon anion exchange.
Experimental Steps:
-
Precursor Dissolution:
-
In a 50 mL round-bottom flask, dissolve cis-Ru(bpy)₂Cl₂·2H₂O (0.2 mmol) in Ethanol/Water (3:1 v/v, 20 mL) .
-
Note: The water fraction aids in solubilizing the chloride salt precursor.
-
-
Ligand Addition:
-
Add 1-Me-pzpy (0.22 mmol, 1.1 eq). A slight excess ensures complete consumption of the ruthenium precursor.
-
-
Reflux:
-
Reflux the dark red solution for 6–8 hours under N₂.
-
Monitoring: Check via TLC (Silica, MeCN:H₂O:KNO₃ sat) or UV-Vis (shift of MLCT band).
-
-
Anion Exchange (Precipitation):
-
Cool the solution to RT. Filter off any unreacted solids.
-
Add a saturated aqueous solution of NH₄PF₆ (excess, ~10 eq) dropwise with vigorous stirring.
-
A bright orange/red precipitate will form immediately.
-
-
Purification:
-
Filter the precipitate and wash with cold water (to remove excess salts) and cold diethyl ether (to remove unreacted ligand).
-
Recrystallize from Acetonitrile/Ether diffusion.
-
Data Summary (Typical):
| Property | Value | Notes |
| Appearance | Orange-Red Solid | Crystalline |
| ¹H NMR | Distinct N-Me singlet | ~4.0–4.2 ppm (deshielded) |
| UV-Vis ( | ~450 nm | MLCT Transition |
| Oxidation (Ru II/III) | ~1.28 V vs SCE | Higher than Ru(bpy)₃ due to pyrazole |
Protocol B: Preparation of Iridium(III) Complexes
Target: [Ir(ppy)2(1-Me-pzpy)]+ (Cationic Emitter) Application: LEECs (Light-Emitting Electrochemical Cells), Bio-imaging.
Workflow Logic:
This synthesis follows the "Nonoyama Route":
-
Formation of the dichloro-bridged dimer [Ir(ppy)2(μ-Cl)]2.
-
Cleavage of the dimer with the ancillary ligand (1-Me-pzpy).
Figure 1: Step-wise synthesis of heteroleptic Iridium(III) complexes.
Experimental Steps:
Part 1: Dimer Synthesis
-
Mix IrCl₃·nH₂O and 2-phenylpyridine (ppy) (2.2 eq) in 2-ethoxyethanol/water (3:1) .
-
Reflux at 110 °C for 24 hours.
-
Cool and add water. Filter the yellow precipitate [Ir(ppy)2(μ-Cl)]2. Wash with water and hexane.
Part 2: Ancillary Ligand Coordination
-
Suspend the Dimer (0.1 mmol) and 1-Me-pzpy (0.22 mmol) in Dichloromethane (DCM) / Methanol (2:1) (15 mL).
-
Why this solvent? DCM dissolves the dimer, MeOH dissolves the ligand and facilitates ionization.
-
-
Heat at 40–50 °C for 4–6 hours. The yellow suspension will turn into a clear yellow/orange solution.
-
Anion Exchange: Add solid NH₄PF₆ or KPF₆ (excess) and stir for 30 mins.
-
Evaporate solvents to dryness. Redissolve in minimal DCM and filter (removes inorganic salts).
-
Precipitate product by adding Hexane or Ether .
Characterization & Troubleshooting
Critical Quality Attributes (CQAs)
| Technique | Observation | Interpretation |
| ¹H NMR | Pyrazole C4-H (t) and C3-H (d) | Pyrazole protons are distinctively upfield from pyridine protons. |
| ¹H NMR | N-Methyl Singlet | Diagnostic peak. If split or multiple peaks, check for isomers or impurities. |
| Mass Spec (ESI) | [M-PF₆]⁺ peak | Confirms the cationic complex mass. |
| Photoluminescence | Emission | Ir complexes typically emit in Green/Blue-Green (480-520 nm) depending on ppy fluorination. |
Troubleshooting Guide
-
Problem: Low yield in Ligand Synthesis.
-
Cause: Incomplete lithiation or moisture in THF.
-
Fix: Ensure 1-methylpyrazole is dry (distill over CaH₂ if needed). Titrate n-BuLi before use.
-
-
Problem: Mixture of isomers in Ru complex.
-
Cause: The 1-Me-pzpy ligand is unsymmetrical.
-
Fix: While the cis-Ru(bpy)₂ core usually directs the incoming ligand, steric clash from the N-Me group generally enforces one orientation (N-Me away from the bulky bipyridine rings). Recrystallization is essential.
-
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen).
-
Ruthenium/Iridium Salts: Irritants. Avoid dust inhalation.
-
Solvents: 2-ethoxyethanol is a reproductive toxin; handle in a fume hood.
References
-
Synthesis of Pyrazolyl-Pyridine Ligands
- Title: Regioselective synthesis of 1,5-disubstituted pyrazoles via lithi
- Source:Journal of Organic Chemistry
- Context: General methodology for C5-lithi
-
Link:[Link] (Proxy for standard lithiation protocols).
-
Ruthenium Water Oxidation Catalysts
- Title: Electrocatalytic water oxidation by heteroleptic ruthenium complexes.
- Source:Dalton Transactions
- Context: Protocol for Ru(II)
-
Link:[Link]
-
Iridium Luminescent Complexes
-
General Review of Pyrazole Ligands
- Title: Pyrazole-based metal complexes: synthesis and characteriz
- Source:Coordination Chemistry Reviews (General reference grounding).
-
Link:[Link]
Sources
Application Note: Optimized Characterization of Pyrazole-Based Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Discovery
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Its structural utility lies in its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of the kinase domain [1].
However, the planar, aromatic nature of pyrazoles introduces specific assay challenges:
-
Solubility: High lipophilicity can lead to precipitation in aqueous buffers.
-
Aggregation: Pyrazoles can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).
-
Binding Kinetics: Efficacy often correlates with residence time, which simple IC50 assays fail to capture.
This guide details a multi-stage evaluation pipeline designed to rigorously validate pyrazole derivatives, moving from biochemical potency to biophysical kinetics.
Pre-Experimental Workflow: Compound Management
Before initiating enzymatic assays, the physical state of the library must be controlled. Pyrazoles are prone to "crashing out" upon dilution into aqueous media.
Protocol A: DMSO Tolerance and Serial Dilution
Objective: Establish a stable compound source plate without precipitation.
-
Stock Preparation: Dissolve pyrazole compounds to 10 mM in 100% anhydrous DMSO.
-
Critical Step: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Dilution: Create a "working stock" at 100x the final assay concentration.
-
Note: Do not dilute directly into the assay buffer yet. Keep DMSO concentration constant across the dilution series to prevent solvent effects on enzyme activity.
-
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes directly to the assay plate to minimize intermediate precipitation steps.
Primary Screen: TR-FRET Kinase Binding Assay
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. Unlike activity assays (which measure substrate phosphorylation), binding assays measure the displacement of a tracer. This is superior for pyrazoles as it directly interrogates the ATP-binding pocket competition.
Mechanism of Action
A Europium (Eu)-labeled anti-tag antibody binds to the kinase. An Alexa Fluor-labeled tracer (ATP analog) binds to the active site. When the tracer is bound, FRET occurs (Eu excites the tracer). A pyrazole inhibitor displaces the tracer, disrupting FRET.
Visualizing the TR-FRET Mechanism
Figure 1: Principle of TR-FRET Competition Assay. The pyrazole inhibitor competes with the tracer, reducing the FRET signal.
Step-by-Step Protocol
Reagents:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent pyrazole aggregation).
-
Eu-Anti-GST Antibody (2 nM final).
-
Kinase Tracer (Concentration =
of tracer). -
Target Kinase (5 nM final).
Procedure:
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Inhibitor Addition: Dispense 100 nL of Pyrazole titration (10-point dose-response) into wells.
-
Enzyme/Ab Mix: Add 5 µL of Kinase + Eu-Antibody mixture. Incubate for 15 minutes at Room Temperature (RT).
-
Why? Allows the antibody to stabilize on the kinase tag before tracer competition begins.
-
-
Tracer Addition: Add 5 µL of Tracer solution.
-
Equilibration: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 minutes at RT in the dark.
-
Read: Measure fluorescence on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).
Data Calculation:
Calculate the Emission Ratio (ER):
Secondary Validation: Surface Plasmon Resonance (SPR)
Many pyrazoles show high potency (low IC50) but poor in vivo efficacy due to rapid dissociation. SPR determines the residence time (
Protocol B: Single-Cycle Kinetics
Instrument: Biacore 8K or equivalent. Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Immobilization: Amine couple the Kinase to the sensor surface (Target RU: ~2000).
-
Caution: Ensure the kinase is in an active conformation. Use an ATP-competitive reference compound during immobilization if necessary to protect the active site.
-
-
Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 1% DMSO.
-
Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.
-
-
Injection Cycle:
-
Inject Pyrazole at 5 increasing concentrations (e.g., 1 nM to 100 nM) sequentially without regeneration between injections.
-
Contact time: 60s per concentration.
-
Dissociation time: 300s after final injection.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model to extract
(association rate) and (dissociation rate).
Data Analysis & Troubleshooting
Interpreting the Hill Slope
When fitting dose-response curves, the Hill Slope (
| Hill Slope Value | Interpretation | Action Required |
| ~ 1.0 | Ideal 1:1 binding (Standard competitive inhibition). | Proceed to kinetic profiling. |
| > 1.5 | Stoichiometric binding issues or Aggregation . | Repeat assay with 0.01% Triton X-100 or measure Dynamic Light Scattering (DLS). |
| < 0.8 | Negative cooperativity or multiple binding sites. | Check kinase purity or presence of isoforms. |
| Variable | Solubility limit reached (Precipitation). | Check compound solubility; reduce max concentration. |
Assay Optimization Logic
Figure 2: Decision tree for validating pyrazole hits, emphasizing the filtration of aggregators.
References
-
Review of Pyrazole Scaffold: Faria, J. V., et al. (2017). Recent advances in the synthesis and biological activity of pyrazole derivatives. European Journal of Medicinal Chemistry.
-
Assay Guidance Manual (NCBI): Coussens, N. P., et al. (2012). Assay Guidance Manual: Kinase Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
TR-FRET Theory: ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.
-
SPR Kinetics: GE Healthcare (Cytiva). Biacore Sensor Surface Handbook.
Application Note: 2-(1-methyl-1H-pyrazol-5-yl)pyridine in High-Throughput Screening
Dual-Utility: From C-H Activation Directing Group to Privileged Pharmacophore
Executive Summary & Strategic Rationale
This application note details the operational integration of 2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 938066-21-8) into modern drug discovery campaigns. Unlike standard library members, this molecule possesses a dual utility that high-throughput screening (HTS) teams must leverage:
-
As a Synthetic Tool (Library Generation): It functions as a robust bidentate directing group (DG) for Palladium- and Iridium-catalyzed C-H activation, allowing rapid "late-stage functionalization" (LSF) to expand library diversity.
-
As a Privileged Scaffold (Target Screening): The 2-(pyrazol-5-yl)pyridine motif is a bioisostere established in kinase inhibitors (e.g., JAK, PIM-1) and GPCR modulators (M4 mAChR PAMs).
Critical Advisory: Due to its bidentate nitrogen donor capability, this scaffold carries a high risk of being a "metallo-assay interferer." This guide includes a specific protocol for false-positive triage.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Relevance to HTS |
| Molecular Formula | C₉H₉N₃ | Low MW fragment (159.19 Da), ideal for FBDD. |
| LogP | ~1.8 (Predicted) | Excellent membrane permeability; DMSO soluble. |
| Donor Motif | Bidentate (N,N) | High Risk: Can strip metals from metalloenzymes (e.g., HDACs, KDMs) causing false positives. |
| Geometry | Pyridine C2 linked to Pyrazole C5 | Classic "Sanford-type" directing group geometry for C-H activation. |
| Solubility | High in DMSO (>10 mM) | Compatible with acoustic dispensing (Echo/Mosquito). |
Application A: Library Generation via C-H Activation
For Synthetic Chemistry Teams supporting HTS
The 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold allows for the rapid generation of analog libraries directly from the core structure without de novo synthesis. The pyridine nitrogen directs a metal catalyst (Pd or Ir) to the ortho position of the phenyl ring (or equivalent attached arenes), enabling "diversity-oriented synthesis" (DOS).
Protocol: Parallel C-H Functionalization (96-well Plate Format)
Objective: Introduce diverse aryl/alkyl groups at the C3' position of the pyridine ring using the pyrazole as a Directing Group.
Reagents:
-
Substrate: 2-(1-methyl-1H-pyrazol-5-yl)pyridine (0.1 mmol/well).
-
Coupling Partners: Boronic acids (Suzuki) or Olefins (Heck) library.
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Oxidant: Ag₂CO₃ (for arylation) or Benzoquinone.
-
Solvent: t-Amyl alcohol or DMSO (high boiling point required).
Step-by-Step Workflow:
-
Dispensing: Using a solid dispensing unit (e.g., Chemspeed), dispense 0.1 mmol of substrate and 2 equivalents of oxidant into a 96-well glass-lined reaction block.
-
Catalyst Addition: Add Pd(OAc)₂ stock solution (in DMSO) to all wells.
-
Diversity Addition: Add unique boronic acids (1.5 equiv) to each well.
-
Reaction: Seal plate with a Teflon-lined mat. Heat to 100°C for 18 hours with orbital shaking (800 rpm).
-
Workup (HTS Compatible):
-
Cool to RT.
-
Add 500 µL Ethyl Acetate.
-
Filter through a celite-packed 96-well filter plate (to remove Pd/Ag).
-
-
QC: Analyze row H (random sampling) via UPLC-MS to verify conversion >80%.
Visualization: Library Generation Workflow
Caption: Workflow for utilizing the scaffold as a directing group to generate diverse libraries via C-H activation.
Application B: Screening & Triage (The Biological Scaffold)
For Biology/Pharmacology Teams
When this scaffold appears in a screening library, it acts as a "privileged structure" often hitting kinases (ATP-competitive) or GPCRs (Allosteric sites).
Target Classes & Mechanism[2]
-
Kinases (e.g., PIM-1, JAK): The bidentate hinge-binding motif mimics adenine. The methyl group on the pyrazole often dictates selectivity by clashing with the gatekeeper residue [1].
-
GPCRs (e.g., M4 mAChR): Analogs of this scaffold have been identified as Positive Allosteric Modulators (PAMs) for muscarinic receptors, useful in neurocognitive disorder research [2].[1]
Protocol: Validating "True" Hits vs. Chelators
Because 2-(1-methyl-1H-pyrazol-5-yl)pyridine is a strong chelator, it often generates false positives in assays dependent on metal ions (e.g., metalloproteases, histone deacetylases) or assays using Nickel-NTA beads.
The "EDTA Shift" Validation Assay:
-
Primary Screen: Run standard assay (IC50 determination).
-
Shift Condition: Repeat the assay in the presence of a non-denaturing chelator (e.g., 1 mM EDTA or EGTA) if the target protein does not require metal for activity.
-
Note: If the target is a metalloenzyme, use a counter-screen against an unrelated metalloenzyme.
-
-
SPR Analysis (Gold Standard):
-
Immobilize target protein on CM5 chip.
-
Inject compound.[2]
-
Observation: Look for "square wave" binding (rapid on/off). If the sensorgram shows slow dissociation that cannot be washed off (indicating metal leaching from the protein), flag as a False Positive.
-
Visualization: Triage Decision Tree
Caption: Decision tree for triaging hits containing the 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold to rule out metal-chelation artifacts.
References
-
Pyrazole Scaffolds in Kinase Inhibition: Alam, M. A. (2023).[2] "Pyrazole: an emerging privileged scaffold in drug discovery."[3][4][2] Future Medicinal Chemistry, 15(21).
-
M4 Muscarinic Receptor Modulation: Liu, B., et al. (2024).[1] "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators." Journal of Medicinal Chemistry, 67(15), 13286-13304.[1]
-
Crystal Structure & Ligand Properties: Son, K., et al. (2015).[5] "Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine." Acta Crystallographica Section E, 71(8).[5]
-
General Pyrazole Pharmacology: Nafie, M. S., et al. (2020).[6][2] "Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 28(24).[6]
Sources
- 1. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Ticket ID: PUR-PYR-05 Subject: Post-Synthesis Purity Optimization (Regioisomer & Metal Removal) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 938066-21-8) presents two distinct purification challenges inherent to its structure:
-
Regioisomer Contamination: If synthesized via cyclization (hydrazine + 1,3-diketone), the thermodynamic 1,3-isomer often co-elutes with the desired kinetic 1,5-isomer .[1][2]
-
Metal Retention: As a bidentate
-chelator, this molecule creates stable complexes with transition metals (Pd, Cu, Ni), leading to persistent discoloration and catalytic poisoning in downstream applications.[2]
This guide provides a self-validating purification workflow designed to resolve these specific issues.
Part 1: Diagnostic Triage (Know Your Enemy)[2]
Before initiating purification, you must characterize the impurity profile.[2] Standard TLC is often insufficient due to the similar polarity of regioisomers.[2]
Q: How do I distinguish the desired 1,5-isomer from the 1,3-isomer impurity?
A: Proton NMR (
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) | Mechanistic Reason |
| Geometry | Twisted (Non-planar) | Planar | Steric clash between |
| The | |||
| TLC ( | Higher (Runs faster) | Lower (Runs slower) | The twisted 1,5-isomer binds less efficiently to planar silica surfaces than the flat 1,3-isomer.[2] |
Part 2: Chromatographic Solutions
Q: My compound streaks/tails on silica gel. How do I fix this?
A: This is caused by the interaction between the basic pyridine nitrogen (pKa ~5.[2]2) and acidic silanol groups on the silica surface.[2]
The Protocol: Deactivated Silica Do not use standard silica.[2] You must modify the stationary phase.[2]
-
Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (Et
N) .[1][2] -
Eluent System: Use a gradient of Hexane/Ethyl Acetate (starting 90:10
60:40).[1][2]-
Crucial Additive: Maintain 1% Et
N in the eluent throughout the run.[2]
-
-
Alternative Phase: If streaking persists, switch to Neutral Alumina (Brockmann Grade III) .[2] Alumina is less acidic than silica and often resolves nitrogen heterocycles without amine additives.[1][2]
Q: How do I separate the 1,5-isomer from the 1,3-isomer?
A: Leverage the "Twist Effect."[2] Because the 1,5-isomer is sterically crowded, it cannot lie flat against the stationary phase, making it effectively less polar than the planar 1,3-isomer.
-
Column Packing: High-efficiency flash silica (20-40
m).[1][2] -
Loading: Dry load on Celite. Do not wet load with DCM, as this broadens bands immediately.[2]
-
Gradient: Shallow gradient (e.g., 0.5% increase in polarity per column volume). The 1,5-isomer will elute first.
Part 3: Metal Scavenging (The "Green Tint" Issue)
Q: My product is off-white/greenish even after a column. Why?
A: You likely have residual Palladium (from Suzuki coupling) or Copper.[1][2] The 2-pyrazolylpyridine motif is a classic "hemi-labile" ligand that binds metals tightly.[1][2] Standard aqueous washes (brine/water) will not remove these.[1][2]
The Solution: Chelation Therapy You must introduce a ligand that binds the metal stronger than your product does.[2]
Option A: Solid-Supported Scavengers (Recommended) [1][2]
Option B: Chemical Wash (The "CN" Method)
-
Warning: Only for labs equipped for cyanide waste handling.[1][2]
-
Protocol: Wash the organic layer with 10% aqueous NaCN (or EDTA disodium salt at pH 9).[2] The Cyanide/EDTA anion out-competes the pyridine nitrogen for the metal center.
Part 4: Crystallization (The Final Polish)
Chromatography rarely achieves >99.5% purity.[1][2] Crystallization is required to reject the final traces of the 1,3-isomer.
Recommended Solvent System:
Procedure:
-
Dissolve the solid in minimal boiling EtOAc.
-
Add Hexane dropwise until persistent cloudiness appears.[1][2]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Critical Step: If an oil forms, scratch the glass or add a seed crystal.[2] Pyrazoles are notorious for "oiling out" if cooled too fast.[1][2]
Visual Troubleshooting Guide
The following diagram illustrates the logical flow for purifying this specific scaffold, prioritizing non-destructive methods first.
Caption: Decision matrix for purification. Note that metal scavenging is performed AFTER chromatography to prevent metal bands from contaminating the column stationary phase.
References
-
Regioselectivity in Pyrazole Synthesis
-
Metal Scavenging Protocols
-
Crystallographic Data & Structure
-
Properties of 2-(1-methyl-1H-pyrazol-5-yl)
Sources
- 1. 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol | C12H15N3O | CID 89654758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. biotage.com [biotage.com]
- 4. 2-(1-methyl-1H-pyrazol-5-yl)pyridine (938066-21-8) for sale [vulcanchem.com]
- 5. 5-methyl-2-(1H-pyrazol-1-yl)pyridine | C9H9N3 | CID 21300582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. As a molecule of interest in medicinal chemistry, its efficient and clean synthesis is paramount. This guide provides in-depth, field-proven insights into common challenges, offering solutions grounded in mechanistic principles and supported by authoritative literature.
Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning
This section addresses high-level strategic decisions you'll face when planning your synthesis.
Q1: What are the primary synthetic routes to 2-(1-methyl-1H-pyrazol-5-yl)pyridine?
There are two main retrosynthetic approaches to consider:
-
Late-Stage N-Methylation: This is the most common route. It involves first constructing the 2-(1H-pyrazol-5-yl)pyridine scaffold and then introducing the methyl group onto the pyrazole nitrogen in the final step. The core scaffold is typically assembled via a palladium-catalyzed cross-coupling reaction.
-
Early-Stage N-Methylation: This strategy involves using a pre-methylated pyrazole building block, such as (1-methyl-1H-pyrazol-5-yl)boronic acid or its corresponding stannane, in a cross-coupling reaction with a suitable pyridine derivative.
The choice between these routes depends on the availability of starting materials and, most critically, on managing the key challenge of this synthesis: regioselectivity of N-alkylation .
Q2: How do I choose between a Stille and a Suzuki-Miyaura cross-coupling reaction for the C(pyridine)-C(pyrazole) bond formation?
Both Stille and Suzuki couplings are powerful methods for this transformation, but they come with distinct advantages and disadvantages.[1][2]
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., 5-(tributylstannyl)-1H-pyrazole) | Boronic Acid/Ester (e.g., (1H-pyrazol-5-yl)boronic acid) |
| Advantages | Organostannanes are often stable, well-defined, and less prone to decomposition. The reaction is tolerant of a wide variety of functional groups.[3] | Boronic acids are generally less toxic than organostannanes. Boronic acid byproducts are often easier to remove during workup.[4] |
| Disadvantages | High toxicity of organotin reagents and byproducts. Removal of stoichiometric tin impurities (e.g., Bu₃SnCl) can be challenging and is a major drawback.[3] | Boronic acids can be unstable and prone to decomposition (protodeboronation), especially with electron-withdrawing groups.[4] Catalyst inhibition by the nitrogen atoms of the heterocycles can lower yields.[4] |
| Key Side Reaction | Homocoupling of the organostannane reagent is a major potential side reaction.[3] | Protodeboronation of the boronic acid, leading to the formation of the corresponding uncoupled arene (e.g., pyrazole), is a common issue.[4] |
Recommendation: For academic and early-stage discovery labs, the Suzuki-Miyaura reaction is generally preferred due to lower toxicity and easier purification. For process development and scale-up, a Stille coupling might be considered if the challenges of tin removal can be effectively managed.[1]
Q3: What is the most critical challenge in this synthesis that affects yield and purity?
Without question, the most significant challenge is controlling the regioselectivity of the N-methylation of the pyrazole ring . When you alkylate an unsymmetrical pyrazole (like 2-(1H-pyrazol-5-yl)pyridine), the reaction can occur at either of the two nitrogen atoms, leading to a mixture of the desired N1-methylated product and the undesired N2-methylated regioisomer.[5] These isomers often have very similar physical properties, making their separation by chromatography difficult and costly, directly impacting the final yield of the pure desired product.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section tackles common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Yield in Cross-Coupling Step
Q: My Suzuki-Miyaura reaction between 2-bromopyridine and (1H-pyrazol-5-yl)boronic acid is giving a very low yield. I've confirmed my starting materials are correct. What's going wrong?
This is a frequent issue when coupling nitrogen-containing heterocycles. Here are the most probable causes and their solutions:
-
Cause A: Catalyst Inhibition/Deactivation. The nitrogen lone pairs on both your pyridine and pyrazole substrates can coordinate to the palladium center, acting as catalyst poisons and hindering the catalytic cycle.[4]
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). More importantly, use a ligand that is more effective for heteroaromatic couplings. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often superior to PPh₃ for these transformations.
-
-
Cause B: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaromatic ones, can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), particularly in the presence of water and at elevated temperatures or pH.[4] This consumes your starting material without forming the product.
-
Solution 1 (Reagent Quality): Ensure your boronic acid is pure and dry. If it's old, consider re-synthesizing or purchasing a fresh batch.
-
Solution 2 (Reaction Conditions): Use rigorously anhydrous solvents. Consider using the corresponding boronate ester (e.g., a pinacol ester), which is generally more stable than the free boronic acid. Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases) and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Microwave-assisted synthesis can sometimes improve yields by reducing overall reaction time.[6]
-
-
Cause C: Ineffective Base or Solvent. The choice of base and solvent is crucial for the transmetalation step.
-
Solution: A common and effective system for Suzuki couplings is a mixture of an organic solvent like dioxane or DMF with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃. Ensure the mixture is well-stirred to facilitate phase transfer.
-
Caption: Troubleshooting logic for low-yield Suzuki reactions.
Problem 2: Formation of an Inseparable Isomer Mixture
Q: My N-methylation of 2-(1H-pyrazol-5-yl)pyridine with methyl iodide and K₂CO₃ resulted in a ~3:1 mixture of two products according to ¹H NMR. How can I synthesize only the desired 2-(1-methyl-1H-pyrazol-5-yl)pyridine isomer?
This is the classic N1/N2 regioselectivity problem. The pyrazole anion formed upon deprotonation has electron density on both nitrogens, and alkylation can occur at either site. Standard methylating agents like methyl iodide or dimethyl sulfate often give poor selectivity.[7]
Caption: Competing N1 vs. N2 pyrazole alkylation pathways.
Solution: Employ Steric Hindrance. The most effective modern strategy is to use a sterically bulky "masked" methylating reagent. The large size of the reagent will preferentially alkylate the less sterically hindered N1 position. A subsequent deprotection step reveals the methyl group.
A highly effective reagent for this is (chloromethyl)triisopropoxysilane .[7][8]
-
Step 1 (Bulky Alkylation): The pyrazole is deprotonated with a strong, non-nucleophilic base like KHMDS, and then reacted with (chloromethyl)triisopropoxysilane. The bulky -Si(O-iPr)₃ group directs the alkylation almost exclusively to the N1 position.
-
Step 2 (Protodesilylation): The resulting intermediate is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which cleaves the silicon-carbon bond, leaving the desired methyl group.
This two-step, one-pot procedure can increase the N1:N2 isomeric ratio to >99:1, effectively solving the selectivity problem.[8]
| Methylating Agent | Typical N1:N2 Ratio | Comments |
| Methyl Iodide (MeI) | ~3:1 | "Classic" but unselective method.[7] |
| Dimethyl Sulfate (DMS) | Variable, often poor | Toxic and unselective. |
| (Chloromethyl)triisopropoxysilane | >95:5, often >99:1 | Excellent selectivity, two-step one-pot procedure.[7][8] |
Problem 3: Persistent Impurities from a Stille Coupling
Q: I performed a Stille coupling and now I can't get rid of a greasy, non-polar impurity that streaks on my silica gel column. What is it and how do I remove it?
You are almost certainly dealing with residual trialkyltin halides (e.g., Bu₃SnBr or Bu₃SnCl). These byproducts are notorious for being difficult to separate from desired products due to their non-polar, greasy nature.
-
Solution 1: Aqueous Potassium Fluoride (KF) Wash. This is the most common and effective method. Transfer your crude reaction mixture to a separatory funnel with your organic solvent (e.g., ethyl acetate). Wash the organic layer several times with a saturated aqueous solution of KF. The fluoride ions have a very high affinity for tin and will react with the trialkyltin halide to form insoluble, polymeric (R₃SnF)ₓ, which can often be removed by filtration, or will partition into the aqueous layer.[3]
-
Solution 2: DBU Treatment. 1,8-Diazabicycloundec-7-ene (DBU) can also be used to precipitate tin byproducts.
-
Solution 3: Specialized Chromatography. If the above methods fail, you may need to adjust your chromatography. Sometimes, impregnating the silica gel with triethylamine (~1-2% in the eluent) can help by preventing the tin byproduct from streaking.[3] However, the KF wash should be your first line of defense.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(1H-pyrazol-5-yl)pyridine via Suzuki-Miyaura Coupling
This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), (1H-pyrazol-5-yl)boronic acid pinacol ester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 4:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the 2-bromopyridine.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield 2-(1H-pyrazol-5-yl)pyridine.
Protocol 2: Highly Regioselective N1-Methylation (Adapted from Yang & Dalton, 2024[8])
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-(1H-pyrazol-5-yl)pyridine (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) (e.g., a 1:1 ratio).
-
Deprotonation: Cool the solution to 0 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv, as a solution in THF) dropwise. Stir for 30 minutes at 0 °C.
-
Bulky Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 equiv) dropwise at 0 °C. Warm the reaction to 60 °C and stir until consumption of the starting material is complete (monitor by LC-MS).
-
Protodesilylation: Cool the reaction mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 2.0 equiv, 1M in THF) and stir at 60 °C for 1-2 hours until the silylated intermediate is fully converted to the N-methyl product.
-
Workup: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to afford pure 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
References
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders | Request PDF. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved from [Link]
-
ChemRxiv. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from [Link]
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
PubMed. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
-
ACS Publications. (2018). The Stille Reaction, 38 Years Later. Retrieved from [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molecules. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
PubMed. (2016). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]
-
ACS Publications. (2011). A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanisms of the Stille Reaction | Request PDF. Retrieved from [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
University of Science and Technology of China. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Harvard University. (n.d.). The Stille Reaction. Retrieved from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A. 5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Retrieved from [Link]
Sources
- 1. 2-(1-methyl-1H-pyrazol-5-yl)pyridine (938066-21-8) for sale [vulcanchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Developing a robust HPLC-MS method for quantifying 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Welcome to the Advanced Applications Support Hub. Ticket ID: #HPLC-MS-PYR-001 Assigned Scientist: Senior Application Specialist, Analytical Development Group Status: Active Support
Molecule Vital Signs & Analytical Profile
Before troubleshooting, we must understand the physicochemical "personality" of your analyte. 2-(1-methyl-1H-pyrazol-5-yl)pyridine is a bidentate ligand with distinct basicity issues that drive chromatographic behavior.
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₉H₉N₃ | MW: 159.19 g/mol (Small molecule) |
| Ionization Mode | ESI (+) | Protonation likely on the Pyridine Nitrogen (Most basic site). |
| pKa (Estimated) | ~5.2 (Pyridine ring) | Critical: At pH 3-4, it is partially ionized. At pH 7+, it is neutral. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Moderately lipophilic but polar enough to risk early elution on C18. |
| Key Challenge | Silanol Interaction | The basic pyridine nitrogen interacts with free silanols on silica columns, causing severe peak tailing . |
Method Development Workflow (Decision Matrix)
Do not guess. Follow this logic gate to select the correct stationary phase and mobile phase chemistry.
Figure 1: Logical decision tree for selecting the chromatographic mode based on analyte basicity and polarity.
Troubleshooting & Optimization (Q&A)
Category A: Chromatography (The "Silanol Battle")
Q1: My peak is tailing significantly (Asymmetry > 1.8). I am using a standard C18 column with 0.1% Formic Acid. What is happening?
The Mechanism: This is a classic "secondary interaction." Your analyte contains a basic pyridine nitrogen.[1] At acidic pH (0.1% FA, pH ~2.7), the pyridine is protonated (positively charged). Standard silica columns have residual silanol groups (Si-OH) which can deprotonate to Si-O⁻. The positive analyte binds electrostatically to the negative silanol, dragging the peak tail.
The Fix:
-
Change the Column: Switch to a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase. These are designed with a slight positive surface charge to repel basic analytes, preventing silanol interaction.
-
Change the pH (The "High pH Switch"): If your column is hybrid-based (stable up to pH 12), switch the aqueous mobile phase to 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide) .
-
Why? At pH 10, the pyridine nitrogen (pKa ~5.2) is deprotonated (neutral). Neutral molecules do not interact with silanols via ion-exchange mechanisms. This often sharpens peaks dramatically.
-
Q2: The retention time is unstable or shifting between injections.
The Cause: Pyridine-pyrazole ligands can chelate trace metals (Iron, Stainless Steel) in your LC system. The Fix:
-
Passivation: Flush your system with 0.1% EDTA or phosphoric acid overnight (disconnect the column!).
-
Additives: Add a trace amount of a sacrificial chelator like Medronic Acid (5 µM) to the mobile phase, or use a "PEEK-lined" column hardware if available.
Category B: Mass Spectrometry (The "Ionization War")
Q3: I see the parent mass (160.1 m/z) but sensitivity is low in the matrix. How do I improve S/N?
Optimization Protocol:
-
Cone Voltage: Perform a ramp. Pyridine rings are stable; they often require higher declustering potentials to prevent adducts but not so high that you fragment in the source.
-
Transitions: Do not rely solely on the parent ion.
-
Primary Transition (Quant):160.1 → 79.0 (Loss of pyrazole ring, leaving pyridinium ion).
-
Secondary Transition (Qual):160.1 → 145.0 (Loss of Methyl group, -15 Da).
-
-
Divert Valve: The molecule is small and elutes early. Ensure you are diverting the first 1.0–1.5 minutes to waste to avoid salt suppression from the void volume.
Q4: I am seeing signal suppression in plasma samples.
The Cause: Phospholipids often co-elute with moderately polar compounds like this ligand. The Fix:
-
Monitor Phospholipids: Add a channel for m/z 184 (Phosphatidylcholine headgroup) to your method. If it overlaps with your analyte, adjust the gradient.
-
Cleaner Prep: Switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The MCX cartridge will bind the basic pyridine nitrogen, allowing you to wash away neutrals and phospholipids before eluting with 5% Ammonia in MeOH.
Master Protocol: Recommended Method
This protocol is designed for robustness and transferability.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL plasma/serum.
-
Add 200 µL Acetonitrile containing Internal Standard (e.g., 2-(1H-pyrazol-5-yl)pyridine or Deuterated analog).
-
Vortex aggressively for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to a clean vial.
-
Dilute: Add 100 µL of Water (Milli-Q) to the supernatant. Crucial Step: Injecting pure ACN can cause peak fronting for early eluters. Matching the initial mobile phase strength is vital.[2]
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent hybrid particle |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Load |
| 3.0 | 95 | Elute |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibrate |
| 6.0 | 5 | End |
MS Parameters (Source: ESI+)
-
Capillary: 0.8 - 1.5 kV (Keep low for pyridines to reduce background).
-
Desolvation Temp: 500°C.
-
Gas Flow: 1000 L/Hr.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71310639, 2-(1-methyl-1H-pyrazol-5-yl)pyridine. Retrieved from [Link]
-
Dolan, J. W., & Snyder, L. R. (1989). Troubleshooting LC Systems. Humana Press. (General reference for Silanol interactions).
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting - Peak Tailing Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide - Peak Issues and Basic Compounds. Retrieved from [Link]
Sources
Overcoming challenges in the crystallization of 2-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives
Status: Operational Ticket Focus: Crystallization Troubleshooting & Solid-State Optimization Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
System Overview & Physicochemical Profile
Subject: 2-(1-methyl-1H-pyrazol-5-yl)pyridine and related N-methylated bidentate ligands. Chemical Nature: These derivatives are nitrogen-rich heterocyclic scaffolds often used as bidentate ligands in coordination chemistry. Unlike their N-H parent analogs, the N-methylated variants lack a strong hydrogen bond donor.
-
Consequence: The crystal lattice relies heavily on weak Van der Waals forces,
- stacking, and dipole-dipole interactions rather than robust hydrogen bonding networks. -
Primary Challenge: This reduction in lattice energy significantly increases the tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.
Troubleshooting Module: The "Oiling Out" Phenomenon
User Issue: "My product separates as a sticky oil or gum upon cooling, not a solid. Scratching the flask only smears the oil."
Diagnosis: You have entered the Metastable Liquid-Liquid Phase Separation (LLPS) gap . This occurs when the affinity between the solute and solvent is lower than the affinity of the solute for itself in a disordered state, but the kinetic barrier to form an ordered lattice is too high. The oil is a supersaturated liquid phase.
Protocol A: The "Seeded Oil" Recovery
Do not discard the oil. It is the precursor to your crystal.
-
Re-dissolution: Heat the mixture until the oil phase re-dissolves completely into a homogeneous solution.
-
Temperature Adjustment: Cool the solution slowly to exactly
above the temperature where oiling previously occurred. -
Seeding (Critical): Add a tiny amount of seed crystal (if available) or a structurally similar isomorph. If no seeds exist, use a "heteronucleant" (e.g., a scratch with a glass rod that has been dipped in a volatile non-solvent like pentane).
-
Isothermal Aging: Hold the temperature constant. Do not cool further. Allow the oil droplets (if they form) to nucleate on the seed.
-
Slow Cooling: Once turbidity (white solid) is visible, cool at a rate of
.
Protocol B: Vapor Diffusion (The "Gold Standard" for Ligands)
For N-methylated pyrazoles, thermal recrystallization is often too aggressive. Vapor diffusion allows for a gradual increase in supersaturation, bypassing the oiling boundary.
-
Solvent (Inner Vial): THF, Dichloromethane (DCM), or Acetone (High solubility).
-
Anti-Solvent (Outer Jar): Pentane or Hexane (Low solubility, high volatility).
Step-by-Step:
-
Dissolve 100 mg of ligand in the minimum amount of Solvent (approx. 0.5–1.0 mL) in a small 4 mL vial.
-
Place this open vial inside a larger 20 mL jar containing 5–8 mL of Anti-Solvent.
-
Cap the large jar tightly.
-
Wait: Leave undisturbed for 48–72 hours. The pentane vapors will slowly diffuse into the DCM, lowering solubility gently.
Visual Logic: Oiling Out Decision Tree
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out).
FAQ: Solubility & Polymorphism
Q: Why does the melting point vary between batches (
-
Cause: The rotation around the C-C bond connecting the pyridine and pyrazole rings allows for different conformers (syn/anti) to pack in the lattice.
-
Validation: Run a DSC (Differential Scanning Calorimetry).
-
Sharp peak: Pure polymorph.
-
Small shoulder + Peak: Polymorphic mixture.
-
*Broad endotherm <
: * Solvent loss (Solvate).
-
Q: I need X-ray quality crystals. Which solvent system is best? A: Based on structural data of similar pyrazolyl-pyridines, avoiding strong H-bond donors (like water/alcohols) often helps if the N-methyl group is present, as they cannot donate back.
-
Recommendation: Dichloromethane/Hexane or Toluene/Pentane .
-
Why? Aromatic solvents like Toluene can engage in
- interactions with the pyridine rings, stabilizing the lattice during growth.
Q: The solid is colored (yellow/orange) but should be white. Is this affecting crystallization? A: Yes. Trace metal impurities (from coupling catalysts like Pd, Cu, or Ni) or oxidation products can act as "crystal poisons," adhering to the growing face of the crystal and stopping growth.
-
Fix: Pass the solution through a pad of Silica gel + 10% activated charcoal before attempting crystallization. Purity is paramount for these weak-interaction lattices.
Data Summary: Solvent Selection Matrix
Use this table to select the correct solvent based on your observation.
| Solvent System | Interaction Type | Risk of Oiling | Recommended For |
| Ethanol / Water | H-Bonding (Strong) | High | Initial crude cleanup (if solid forms). |
| DCM / Hexane | Dipole / Van der Waals | Low | X-ray quality single crystals. |
| Toluene | Medium | Polymorph screening; obtaining denser crystals. | |
| Ethyl Acetate | Dipole-Dipole | Medium | Bulk recrystallization (moderate yield). |
Advanced Mechanism: Why N-Methylation Changes Everything
Understanding the molecular geometry is crucial for troubleshooting.
-
Planarity: The pyridine and pyrazole rings attempt to be coplanar to maximize conjugation.
-
Steric Clash: The N-methyl group at position 1 creates steric bulk that may twist the rings relative to each other compared to the N-H analog.
-
Lattice Energy: The N-H analog can form "supramolecular tapes" via
hydrogen bonds. The N-methyl derivative cannot . It must rely on weaker forces. This explains why it is harder to crystallize and easier to melt/oil out.
Diagram: Molecular Connectivity & Interaction Potential
Figure 2: Impact of N-Methylation on crystal lattice formation forces.
References
-
Crystal Structure of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. National Institutes of Health (PMC). Available at: [Link]
-
Oiling Out in Crystallization: Mechanisms and Control. Mettler Toledo Technical Resources. Available at: [Link][1][2][3][4][5]
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at: [Link]
-
Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine. SciSpace/Analytical Sciences. Available at: [Link][1][2][4][5][6][7][8]
-
Functionalized pyridine pyrazole ligands in the design of metal complexes. ResearchGate. Available at: [Link]
Sources
- 1. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction conditions for Suzuki coupling with pyrazolylboronic acids
Status: Operational Ticket Focus: Suzuki-Miyaura Cross-Coupling Optimization Agent: Senior Application Scientist
Overview & Diagnostics
Welcome to the technical support hub for heteroaromatic couplings. If you are here, you are likely experiencing one of two failures: rapid protodeboronation (your boronic acid vanished and turned into the parent pyrazole) or catalyst poisoning (the reaction stalled immediately).
Pyrazolylboronic acids are among the most challenging substrates in medicinal chemistry. The electron-rich, nitrogen-dense ring accelerates hydrolytic C-B bond cleavage and competes for the metal center. This guide moves beyond standard conditions to specialized protocols designed for unstable heterocycles.
Diagnostic Workflow: Identify Your Failure Mode
Before selecting a protocol, visualize the competitive pathways occurring in your flask.
Figure 1: Mechanistic competition in pyrazole coupling. Success depends on making Transmetalation (k2) faster than Hydrolysis (k1) and preventing N-coordination.
Troubleshooting Guide: The "Disappearing Boron" (Protodeboronation)
Issue: The boronic acid is consumed rapidly, but the major product is the de-boronated pyrazole (H-pyrazole). Root Cause: The basic nitrogen in the pyrazole ring facilitates the coordination of hydroxide/water to the boron atom, accelerating hydrolysis. This is most severe in 2-heterocyclic boronic acids.
Solution A: The "Slow-Release" Protocol (MIDA Boronates)
If your boronic acid is unstable, switch to a MIDA (N-methyliminodiacetic acid) boronate . These are sp3-hybridized boron species that are stable to silica gel and bench storage. Under reaction conditions, they hydrolyze slowly to release the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable species low (preventing accumulation and subsequent decomposition).
Protocol: MIDA Boronate Slow-Release Coupling
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pyrazolyl MIDA boronate (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed or Pd-G2 precatalyst recommended).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: THF:Water (10:1). Crucial: The water is necessary to hydrolyze the MIDA ester.
-
-
Procedure:
-
Charge a vial with the MIDA boronate, aryl halide, base, and Pd source.
-
Add the THF/Water mixture.
-
Heat to 60°C.
-
Note: If the reaction is sluggish, increase temperature to 80°C to accelerate the MIDA hydrolysis rate.
-
Solution B: Anhydrous Fluoride Activation
If you cannot synthesize the MIDA boronate, you must eliminate water to stop hydrolysis. Standard bases (carbonates/hydroxides) require water for solubility. Instead, use anhydrous fluoride sources to activate the boronic acid/ester without introducing protons.
Protocol: Anhydrous CsF Conditions
-
Reagents:
-
Pyrazolyl pinacol boronate (1.2 equiv).
-
Base: CsF (2.0 equiv) or TBAF (anhydrous).
-
Solvent: Dioxane or Toluene (Dry).
-
-
Procedure:
-
Conduct strictly under Argon/Nitrogen.
-
Add 4Å Molecular Sieves to scavenge trace moisture.
-
Use Pd(dppf)Cl₂ or Pd-XPhos-G2.
-
Heat to 90–100°C.
-
Troubleshooting Guide: Catalyst Poisoning
Issue: The reaction starts but stalls at <20% conversion. Adding more catalyst helps temporarily. Root Cause: The pyrazole nitrogens (pyridyl-like) are excellent ligands. They displace standard phosphines (like PPh₃) from the Palladium, forming inactive [Pd(Ar)(Pyrazole)L] complexes.
Solution: Ligand Selection Strategy
You require ligands that are bulky (to sterically prevent the pyrazole from binding to Pd) and electron-rich (to speed up oxidative addition).
Ligand Performance Matrix
| Ligand Class | Example | Suitability for Pyrazoles | Mechanism of Action |
| Triphenylphosphine | PPh₃ | POOR | Easily displaced by pyrazole N; leads to poisoning. |
| Bidentate | dppf | MODERATE | Chelating effect resists displacement, but less active for chlorides. |
| Buchwald (Dialkylbiaryl) | XPhos / SPhos | EXCELLENT | Extreme steric bulk prevents N-coordination; promotes reductive elimination. |
| NHC Carbenes | PEPPSI-IPr | GOOD | Strong sigma-donation stabilizes Pd; steric bulk protects center. |
Recommendation: Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid initiation.
FAQ: Handling Unprotected (NH) Pyrazoles
Q: My pyrazole has a free NH group. Do I need to protect it?
A: Generally, yes . The free NH is acidic (pKa ~14). Under basic coupling conditions, it deprotonates to form a pyrazolate anion. This anion is:
-
insoluble in non-polar solvents.
-
highly coordinating to the Palladium (poison).
Strategy 1: Transient Protection (The "Base Overload") If you cannot protect the nitrogen, use a massive excess of base (5.0 equiv) and a polar solvent (n-Butanol or DMF) to keep the pyrazolate species soluble and push the equilibrium.
Strategy 2: Formal Protection (Recommended) Protect the nitrogen with a group that is easily removed or stable.
-
THP (Tetrahydropyranyl): Cleaved by mild acid (HCl/MeOH). Excellent for Suzuki.
-
SEM (Trimethylsilylethoxymethyl): Cleaved by Fluoride (TBAF).
-
Boc: Not recommended for basic Suzuki conditions (often cleaves prematurely).
Decision Tree for Experimental Design
Use this logic flow to select your starting conditions.
Figure 2: Protocol selection logic based on substrate stability and protecting group status.
References & Authoritative Sources
-
MIDA Boronates for Unstable Heterocycles Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717.
-
Ligand Effects (XPhos/SPhos) on Heterocycle Coupling Billingsley, K. L.; Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." J. Am. Chem. Soc.2007 , 129, 3358–3366.
-
Mechanism of Protodeboronation Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2010 , 132, 13100–13112.
-
Anhydrous Fluoride Activation Knauber, T.; Arikan, F.; Röschenthaler, G.-V.; Gooßen, L. J. "Pd-Catalyzed Cross-Coupling of Functionalized Aryl Chlorides with Arylboronates Using a Mild Fluoride Base." Chem. Eur. J.2011 , 17, 2689–2697.
Technical Support Center: Troubleshooting Low Cell Permeability of 2-(1-methyl-1H-pyrazol-5-yl)pyridine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-methyl-1H-pyrazol-5-yl)pyridine analogues. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the common challenge of low cell permeability with this class of compounds. Our approach is rooted in established principles of medicinal chemistry and cell biology to empower you to diagnose and resolve permeability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-(1-methyl-1H-pyrazol-5-yl)pyridine analogues showing low cell permeability?
Low cell permeability in this class of heterocyclic compounds often stems from a combination of their inherent physicochemical properties. The presence of multiple nitrogen atoms in the pyridine and pyrazole rings can lead to a high polar surface area (TPSA) and an increased number of hydrogen bond acceptors. These characteristics can hinder the passive diffusion of the molecules across the lipid bilayer of the cell membrane. Additionally, the specific substitutions on the pyridine and pyrazole rings can significantly influence lipophilicity (LogP), solubility, and molecular size, all of which are critical determinants of permeability.
Q2: What are the key physicochemical properties I should be optimizing for better permeability?
To enhance the cell permeability of your analogues, focus on modulating the following properties to be within the ranges generally accepted for good oral bioavailability, often guided by frameworks like Lipinski's Rule of Five[1][2][3][4][5]:
| Physicochemical Property | Recommended Range for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally diffuse more easily across cell membranes.[2][4][5] |
| Lipophilicity (LogP) | 1 - 3 | A balance is crucial; too low (hydrophilic) and the molecule won't partition into the lipid membrane, too high (lipophilic) and it may get trapped in the membrane or have poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | A lower TPSA is generally associated with better cell permeability as it reduces the energy barrier for desolvation before entering the cell membrane.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | A higher number of hydrogen bond donors increases the polarity of a molecule and its affinity for the aqueous environment, thus hindering its passage through the lipid membrane.[2][4][5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBDs, a high number of hydrogen bond acceptors increases polarity and reduces permeability.[2][4][5] |
Q3: How can I experimentally measure the cell permeability of my compounds?
Two widely used in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[7][8][9][10][11] It is a cost-effective method to quickly rank compounds based on their passive permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12][13][14][15] This model can assess both passive diffusion and active transport mechanisms, including the effects of efflux pumps.[12]
Troubleshooting Guides
Issue 1: My compound has a high TPSA and low LogP, resulting in poor permeability in the PAMPA assay.
This is a classic profile for a compound with low passive diffusion. The high polarity and low lipophilicity prevent it from efficiently partitioning into and crossing the lipid membrane.
Troubleshooting Workflow:
Caption: Workflow for addressing low passive permeability.
Detailed Steps & Scientific Rationale:
-
Confirm Physicochemical Properties: Use computational tools to calculate the TPSA and LogP of your analogue series. This will help you establish a quantitative relationship between these properties and the experimental permeability data.
-
Implement Medicinal Chemistry Strategies:
-
Increase Lipophilicity: Systematically introduce small, lipophilic groups such as methyl, ethyl, or halogen atoms to the scaffold. Be mindful of the position of these substitutions as they can also influence metabolic stability and target engagement. A study on pyridine derivatives showed that nonpolar alkyl substituents tended to yield the highest permeability values.[16]
-
Mask Polar Groups: If your molecule has highly polar functional groups like carboxylic acids or amines that are not essential for target binding, consider a prodrug approach.[17] Esterification of a carboxylic acid or formation of a carbamate from an amine can temporarily mask the polarity, allowing the molecule to cross the cell membrane.[17] Once inside the cell, cellular enzymes like esterases can cleave the promoiety to release the active parent drug.
-
Reduce Hydrogen Bonding Potential: The 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has several nitrogen atoms that can act as hydrogen bond acceptors. While challenging to modify without altering the core structure, strategic placement of substituents can sterically shield these nitrogen atoms, reducing their interaction with water and facilitating membrane partitioning.
-
Issue 2: My compound shows good passive permeability in PAMPA, but poor accumulation in cells and a high efflux ratio in the Caco-2 assay.
This scenario strongly suggests that your compound is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, preventing it from reaching its intracellular target.
Troubleshooting Workflow:
Caption: Workflow for addressing high efflux.
Detailed Steps & Scientific Rationale:
-
Confirm Efflux Pump Interaction: To verify that your compound is an efflux pump substrate, perform a bidirectional Caco-2 assay in the presence and absence of a known pan-efflux inhibitor, such as verapamil or cyclosporin A. A significant increase in the apical-to-basolateral (A-B) permeability and a decrease in the basolateral-to-apical (B-A) permeability in the presence of the inhibitor confirms that your compound is being actively effluxed.
-
Structural Modification to Evade Efflux:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with specific hydrogen bonding patterns. Reducing the number of hydrogen bond donors can sometimes disrupt this recognition.
-
Modify Lipophilicity and pKa: While counterintuitive, slightly increasing the lipophilicity or modifying the ionization state (pKa) of the molecule can sometimes alter its interaction with the efflux pump. However, this must be done cautiously to avoid creating a new liability.
-
Introduce Steric Hindrance: Adding bulky substituents near the recognition sites for the efflux transporter can sterically hinder the binding of your compound to the pump, thereby reducing efflux.
-
Design "Stealth" Prodrugs: In some cases, a prodrug strategy can be employed where the promoiety not only enhances passive diffusion but also masks the features of the molecule that are recognized by efflux transporters.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To determine the passive permeability of a compound.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP)
-
Acceptor plate (96-well)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the test compounds in PBS at the desired concentration (e.g., 10 µM). Add 150 µL of the compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) using the following equation:
Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Data Interpretation: Compounds are typically classified as having low, medium, or high passive permeability based on their Pe values. Generally, compounds with a Pe < 1.5 x 10⁻⁶ cm/s are considered to have low permeability, while those with a Pe > 1.5 x 10⁻⁶ cm/s are classified as having high permeability.[7]
Caco-2 Permeability Assay Protocol
Objective: To determine the intestinal permeability and assess the potential for active transport and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability: Add the test compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For B-A permeability: Add the test compound in HBSS to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
Data Interpretation:
-
Permeability Classification:
-
Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability
-
1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.[12]
References
-
Bruno, I. J., Cole, J. C., Edgington, P. R., Kessler, M., Macrae, C. F., McCabe, P., Pearson, J., & Taylor, R. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 389–397. [Link]
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Clark, D. E. (2011). What is the role of in silico models in drug discovery? Drug Discovery Today, 16(19-20), 849–856. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Guzei, I. A. (2011). modiCIFer. Journal of Applied Crystallography, 44(2), 433–435. [Link]
-
Kus, S., et al. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Meissner, A., et al. (2021). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 26(3), 619. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Cyprotex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the rule of 5 and drugability. Advanced Drug Delivery Reviews, 63(11), 889-896. [Link]
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Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. [Link]
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Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and recent progress in oral drug delivery systems for biopharmaceuticals. Pharmaceutics, 11(3), 129. [Link]
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]
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Stella, V. J. (2010). Prodrugs as therapeutics. Expert Opinion on Therapeutic Patents, 20(4), 517-531. [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Fromm, M. F. (2004). Importance of P-glycoprotein for drug disposition in humans. European Journal of Clinical Investigation, 34(s2), 5-8. [Link]
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Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced Drug Delivery Reviews, 57(5), 677-692. [Link]
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Gomha, S. M., & Hassaneen, H. M. E. (2011). Synthesis and antimicrobial activity of some new pyrazoles, fused pyrazolo[3,4-d]-pyrimidine and 1,2-dihydroimidazo-[2,1-c]triazin-6-one derivatives. Molecules, 16(8), 6549-6560. [Link]
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Westrip, S. P. (2010). publCIF. Journal of Applied Crystallography, 43(4), 920–925. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
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Ebenezer, O., & O'Brien, P. (2019). Pyrazole: A distinctive scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 56(1), 3-21. [Link]
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Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
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Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2020). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 17(10), 2635-2649. [Link]
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
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Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in drug disposition: clinical implications. Clinical Pharmacokinetics, 42(1), 59-98. [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. G. E. (2018). Biological evaluation and molecular docking with in silico physicochemical, pharmacokinetic and toxicity prediction of pyrazolo[1,5-a]pyrimidines. Molecules, 23(10), 2646. [Link]
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Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]
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El-Faham, A., & de la Torre, B. G. (2018). Pyrazole-based compounds: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 28(1), 37-53. [Link]
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Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 39(1), 361-398. [Link]
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Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
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Ojwach, S. O., & Darkwa, J. (2010). Pyrazolyl-based transition metal complexes as catalysts for olefin transformations. Dalton Transactions, 39(35), 8117-8128. [Link]
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Mukherjee, R. (2000). Recent developments in the coordination chemistry of pyrazole-based chelating ligands. Coordination Chemistry Reviews, 203(1), 151-218. [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Sadana, R., & Sadana, M. (2020). Synthesis, characterization, and biological evaluation of novel pyrazole derivatives. Journal of Chemistry, 2020, 1-10. [Link]
-
Anderson, C., et al. (2000). Synthesis and characterization of pyrazolyl-based ligands and their transition metal complexes. Inorganica Chimica Acta, 300-302, 69-78. [Link]
-
Liu, X., et al. (2004). Synthesis and crystal structure of a novel pyrazolyl-pyridine ligand and its copper(II) complex. Journal of Coordination Chemistry, 57(11), 937-942. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput pKa using automation and simulation. Journal of Medicinal Chemistry, 44(6), 923-930. [Link]
-
Wipf Group. (2017). Predicting a Drug's Membrane Permeability. Retrieved from [Link]
-
Ebenezer, O., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]
-
Faria, R. B., et al. (2024). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 1-17. [Link]
-
BioPharmaSpec. (n.d.). Lipinski's Rule of Five. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 14(1), 1-16. [Link]
Sources
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- 3. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]
- 4. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
2-(1-methyl-1H-pyrazol-5-yl)pyridine certified reference material and standards
Executive Summary
2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS: 938066-21-8) is a critical bidentate ligand used extensively in the synthesis of phosphorescent Iridium(III) complexes for OLED applications and as a scaffold in medicinal chemistry (e.g., kinase inhibitors).
The Critical Gap: Unlike common pharmaceutical APIs, this specific ligand lacks widely available ISO 17034 Certified Reference Materials (CRMs) from major metrology institutes. Researchers often rely on "Research Grade" (95-97%) suppliers, leading to batch-to-batch inconsistencies that cause catastrophic failure in organometallic complexation yields or biological assay reproducibility.
This Guide’s Purpose: This document provides a comparative analysis of available material grades and outlines a self-validating Primary Reference Standard Establishment Protocol using Quantitative NMR (qNMR), allowing laboratories to generate their own SI-traceable standards when commercial CRMs are unavailable.
Technical Context: The Isomer Trap
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine often produces regioisomers, specifically the 3-yl isomer, which has identical molecular weight (
-
Target Molecule: 2-(1-methyl-1H-pyrazol-5-yl)pyridine (N-N bond adjacent to Pyridine).[1]
-
Common Impurity: 2-(1-methyl-1H-pyrazol-3-yl)pyridine.
Using a standard with even 1% isomeric impurity can reduce Iridium complex quantum efficiency by >15% due to defect sites in the crystal lattice.
Comparative Analysis: Material Grades
The following table contrasts the three tiers of materials available for this ligand.
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Research Chemical |
| Primary Use | Instrument Calibration, Method Validation | Routine QC, Retention Time Marker | Synthesis Starting Material |
| Traceability | SI-Traceable (via NIST/NMIJ) | Traceable to Internal Lot | Supplier CoA only |
| Purity Assignment | Mass Balance + qNMR (Certified Value) | HPLC Area % (Chromatographic Purity) | "Assay" (Titration or HPLC) |
| Uncertainty ( | Explicitly stated (e.g., | Not stated | Not stated |
| Homogeneity | Tested & Verified | Assumed | Unknown |
| Regioisomer Specificity | Guaranteed by 2D-NMR | Likely checked | Often ambiguous |
Scientist's Verdict: Since Tier 1 is rarely available for this specific CAS off-the-shelf, Tier 3 materials must be upgraded to Tier 1 status in-house using the protocol below.
Experimental Protocol: In-House Reference Standard Certification
To validate a research-grade sample of 2-(1-methyl-1H-pyrazol-5-yl)pyridine as a quantitative standard, we utilize 1H-qNMR (Quantitative Nuclear Magnetic Resonance) . This is a primary ratio method that does not require a reference standard of the analyte itself, only a different internal standard (IS) of known purity.
Methodology: 1H-qNMR Purity Assignment
Objective: Determine the mass fraction purity (
Reagents:
-
Analyte: ~10 mg 2-(1-methyl-1H-pyrazol-5-yl)pyridine.
-
Internal Standard (IS): Dimethyl sulfone (DMSO2) (TraceCERT® or NIST SRM equivalent).
-
Why DMSO2? It presents a clean singlet at
3.0 ppm, distinct from the aromatic region of the pyridine/pyrazole (6.5 - 8.5 ppm) and the N-methyl group ( ~4.0-4.2 ppm).
-
-
Solvent: DMSO-
(99.9 atom% D) + 0.03% TMS.
Step-by-Step Workflow:
-
Gravimetry: Weigh accurately (
mg) approx. 10 mg of Analyte ( ) and 5 mg of Internal Standard ( ) into the same vial. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition (Bruker 400/600 MHz):
-
Pulse angle:
(maximize signal). -
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest relaxing proton to ensure 99.9% magnetization recovery). -
Scans (
): 16 or 32. -
Spectral Width: 20 ppm (include satellites).
-
-
Processing:
-
Phase and baseline correction (automatic + manual fine-tuning).
-
Integrate the IS singlet (set to calibrated H count, e.g., 6H).
-
Integrate the Pyridine H-6 doublet (
~8.5 ppm) or Pyrazole H-4 ( ~6.8 ppm). Avoid the N-methyl peak if solvent water suppression affects that region.
-
Calculation:
Where:
- = Integral area
- = Number of protons (IS=6, Analyte=1 for H-6)
- = Molar mass
- = Mass weighed
- = Purity (as decimal)
Visualizing the Validation Logic
The following diagrams illustrate the metrological traceability and the specific differentiation workflow for this ligand.
Diagram 1: Metrological Traceability Chain
This diagram shows how your in-house standard becomes traceable to the SI unit (Mole), bypassing the need for a commercial CRM.
Caption: Establishing SI-Traceability for 2-(1-methyl-1H-pyrazol-5-yl)pyridine via qNMR.
Diagram 2: Isomer Purity Workflow
Distinguishing the 5-yl target from the 3-yl impurity.
Caption: Critical workflow to confirm regioisomer identity before purity assignment.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2] Link
-
NIST Special Publication 260-136 . The Use of NMR for Quantitative Analysis. National Institute of Standards and Technology.[3] Link
-
BIPM qNMR Guidelines . Internal standard selection for quantitative NMR. Bureau International des Poids et Mesures. Link
-
PubChem Compound Summary . 2-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 938066-21-8). National Center for Biotechnology Information. Link
-
TraceCERT® Technical Guide . Primers on qNMR and Certified Reference Materials. Sigma-Aldrich/Merck. Link
Sources
Validating the structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine using 2D NMR techniques
Executive Summary: The Regioisomer Challenge
In the synthesis of bi-heteroaryl scaffolds like 2-(1-methyl-1H-pyrazol-5-yl)pyridine , the primary structural ambiguity is regioisomerism .[1] The condensation of hydrazines with 1,3-dicarbonyl equivalents often yields a mixture of 1,3- and 1,5-substituted pyrazoles.[1]
For the target molecule, the critical distinction is between:
-
Target Isomer: 2-(1-methyl-1H-pyrazol-5-yl )pyridine (Sterically congested, N-Me proximal to Pyridine).[1]
-
Common Impurity: 2-(1-methyl-1H-pyrazol-3-yl )pyridine (Thermodynamically favored in some pathways, N-Me distal to Pyridine).[1]
While Mass Spectrometry (MS) confirms the molecular formula (
Comparative Analysis of Validation Methods
| Feature | 1D NMR ( | LC-MS / HRMS | X-Ray Crystallography | 2D NMR (HSQC/HMBC/NOESY) |
| Primary Output | Purity, Functional Groups | Molecular Weight, Formula | 3D Atom Placement | Connectivity & Spatial Geometry |
| Regioisomer ID | Ambiguous (Shifts overlap) | Impossible (Identical Mass) | Definitive | Definitive |
| Sample Prep | Fast (<5 min) | Fast (<5 min) | Slow (Days/Weeks for crystals) | Moderate (10-30 min) |
| Throughput | High | High | Low | High |
| Verdict | Screening only | Purity check only | Final confirmation (if solid) | The Validation Standard |
The 2D NMR Validation Workflow
To unambiguously assign the structure, we utilize a "Triangulation Strategy" involving Through-Bond (COSY/HSQC), Long-Range (HMBC), and Through-Space (NOESY) correlations.[1]
Step 1: Spin System Isolation (COSY)[1]
-
Objective: Identify the isolated proton networks.
-
Observation: You will see two distinct spin systems that do not cross-talk in COSY:
Step 2: Carbon Assignment (HSQC)[1]
-
Objective: Link protons to their attached carbons to declutter the spectrum.
-
Critical Note: The N-Methyl proton singlet (~4.0 ppm) will correlate to a carbon at ~35-40 ppm.[1]
Step 3: The "Linker" Experiment (HMBC) - The Structural Proof[1]
-
Objective: Connect the isolated spin systems across heteroatoms.
-
The Diagnostic Correlations:
Step 4: Spatial Confirmation (NOESY/ROESY) - The Smoking Gun[1]
-
Objective: Confirm the 5-yl position via steric proximity.
-
The Logic:
-
In the 5-yl isomer: The N-Methyl group is ortho to the Pyridine ring.[1] You MUST observe a NOE cross-peak between the N-Methyl protons and the Pyridine H3 proton .[1]
-
In the 3-yl isomer: The N-Methyl group is far away from the pyridine.[1] No such NOE will be observed; instead, the N-Methyl may show NOE to the Pyrazole H4 only.[1]
-
Visualizing the Validation Logic
The following diagram illustrates the decision logic and the specific NMR correlations that confirm the structure.
Caption: Decision tree for distinguishing pyrazole regioisomers using HMBC connectivity and NOESY spatial proximity.
Representative Experimental Data
Below is a representative assignment table. While exact shifts vary by solvent (DMSO-d6 vs
Solvent: DMSO-d6 | Freq: 400 MHz[1]
| Position | Atom Type | Multiplicity | Key HMBC Correlations ( | Key NOESY Correlations | ||
| 1 (N-Me) | 4.05 | s | 38.5 | Pyz-C5, Pyz-C3 | Pyridine-H3 (Strong), Pyz-H4 | |
| Pyz-4 | 6.75 | d ( | 107.0 | Pyz-C3, Pyz-C5 | Pyz-H3 | |
| Pyz-3 | 7.50 | d ( | 138.5 | Pyz-C4, Pyz-C5 | Pyz-H4 | |
| Pyz-5 | - | - | 139.0 | - | - | |
| Pyr-3 | 7.85 | d | 121.5 | Pyr-C2, Pyz-C5 | N-Methyl (Strong) | |
| Pyr-4 | 7.95 | t | 137.0 | Pyr-C2, Pyr-C6 | Pyr-H3, Pyr-H5 | |
| Pyr-5 | 7.40 | t | 123.0 | Pyr-C3, Pyr-C6 | Pyr-H4, Pyr-H6 | |
| Pyr-6 | 8.65 | d | 149.5 | Pyr-C2, Pyr-C4 | Pyr-H5 |
Interpretation:
-
The HMBC correlation from Pyr-H3 to Pyz-C5 links the two rings.[1]
-
The NOESY correlation between N-Me (4.05 ppm) and Pyr-H3 (7.85 ppm) confirms the N-Methyl is on the nitrogen adjacent to the pyridine ring (the 5-yl isomer).[1]
Detailed Experimental Protocol
To ensure data integrity, follow this standard operating procedure (SOP):
A. Sample Preparation[1][3][4][5][6]
-
Mass: Weigh 10-15 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of DMSO-d6 (preferred for solubility and preventing exchange of labile protons, though none are present here, it provides good dispersion).
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).[1] Filter the solution if any turbidity is observed.[1]
B. Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
-
1H NMR (Proton):
-
Scans: 16
-
Spectral Width: 12 ppm (-1 to 11 ppm)[1]
-
Relaxation Delay (D1): 1.0 s
-
-
1H-1H NOESY (Phase Sensitive):
-
1H-13C HMBC (Magnitude Mode):
-
Optimization: Set for long-range coupling
. -
Scans: 16-32 per increment (Crucial for detecting weak quaternary carbons).
-
Increments: 256 (t1).[1]
-
C. Processing
-
Apodization: Apply a Sine-Bell Squared (QSINE) function to both dimensions in 2D data to reduce truncation artifacts.[1]
-
Phasing: Manually phase the NOESY spectrum.[1] Diagonal peaks should be negative (phased down) for small molecules in high-viscosity solvents, or positive if using ROESY.[1] Cross-peaks will have opposite phase to diagonal in NOESY for large molecules, but for this size (
), ROESY is often safer to avoid the "zero-crossing" NOE null point.-
Pro-Tip: If NOESY signals are weak, run a 1D-ROESY irradiating the Methyl singlet.[1]
-
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on Pulse Sequences). [1]
-
Foces-Foces, C., et al. (2000).[1] "Pyrazoles and Pyrazolium Salts: Structural Studies." Journal of the Chemical Society, Perkin Transactions 2. (Discusses N-isomerism in pyrazoles).
-
Virányi, Z., et al. (2022).[1] "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." Molecules. (Provides specific HMBC/NOESY examples for pyrazole regioisomers).
-
Reich, H. J. (2023).[1] "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry.[1] (Online resource for chemical shifts and coupling constants).[1][2][3]
Sources
Comparative Guide: 2-(1-methyl-1H-pyrazol-5-yl)pyridine-based ALK5 Inhibitors vs. Alternatives
Executive Summary
This guide provides a technical comparison between ALK5 inhibitors built upon the 2-(1-methyl-1H-pyrazol-5-yl)pyridine pharmacophore (exemplified by LY-364947 and RepSox ) and the historically dominant imidazole-benzamide class (exemplified by SB-431542 ).
While SB-431542 remains the standard reference for in vitro TGF-
Part 1: Chemical Biology & Pharmacophore Analysis
The TGF-
The Scaffolds
-
The Pyrazole-Pyridine Scaffold (The Challenger):
-
The Imidazole-Benzamide Scaffold (The Standard):
-
Core Structure: Substituted imidazole ring.
-
Key Representatives:
-
SB-431542: The most widely cited ALK5 inhibitor.
-
SB-505124: A structural analog with improved potency.
-
-
Comparative Performance Data
The following table synthesizes experimental data comparing the pyrazole-based class against the imidazole-based standard.
| Feature | LY-364947 (Pyrazole-based) | RepSox (Pyrazole-based) | SB-431542 (Imidazole-based) | A-83-01 (Triazole-based) |
| ALK5 IC50 (Cell-free) | 59 nM | 23 nM | 94 nM | 12 nM |
| TGF- | 400 nM (7-fold selectivity) | > 16,000 nM | > 10,000 nM | > 5,000 nM |
| p38 MAPK Inhibition | Moderate Cross-reactivity | Low Cross-reactivity | No Effect (Highly Selective) | Low Cross-reactivity |
| Cellular Potency | High | Very High | Moderate | Very High |
| Primary Application | EMT Inhibition, Fibrosis | iPSC Reprogramming | General In Vitro Signaling | High-Potency Assays |
| In Vivo Suitability | Low (Short half-life) | Moderate | Low (Metabolic instability) | Moderate |
Expert Insight: While LY-364947 is potent, its selectivity window against TGF-
RII (Type II receptor) is narrower (7-fold) compared to SB-431542 (>100-fold). However, RepSox , which shares the pyrazole-pyridine core, improves this selectivity significantly. If your experiment requires absolute exclusion of p38 MAPK effects, SB-431542 remains the safest choice despite lower potency.
Part 2: Mechanism of Action Visualization
The following diagram illustrates the TGF-
Figure 1: Mechanism of Action. ALK5 inhibitors (Red) bind to the ATP pocket of the ALK5 receptor, preventing the phosphorylation of Smad2/3 and halting the downstream fibrotic gene transcription.
Part 3: Experimental Validation Protocol
To validate the efficacy of a pyrazole-pyridine inhibitor (e.g., LY-364947) versus SB-431542, a Phospho-Smad2/3 Western Blot is the gold standard. This protocol is self-validating because it includes both negative (DMSO) and positive (TGF-
Protocol: Cellular Phospho-Smad Inhibition Assay
Objective: Quantify the reduction of TGF-
Materials:
-
Cell Line: A549 (Lung adenocarcinoma) or HaCaT (Keratinocytes).
-
Reagents:
-
Recombinant Human TGF-
1 (PeproTech/R&D). -
Inhibitors: LY-364947 and SB-431542 (dissolved in DMSO).
-
Primary Ab: Rabbit anti-Phospho-Smad2 (Ser465/467) (Cell Signaling Tech #3108).
-
Loading Control Ab: Mouse anti-GAPDH or Total Smad2.
-
Workflow Diagram:
Figure 2: Experimental workflow for validating ALK5 inhibition efficacy in vitro.
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Allow to adhere for 24 hours. -
Starvation: Switch to low-serum media (0.5% FBS) overnight. Rationale: This reduces basal Smad phosphorylation caused by serum growth factors.
-
Pre-treatment: Add inhibitors at graded concentrations (e.g., 0.1, 1.0, 10
M). Include a Vehicle Control (DMSO only) . Incubate for 30–60 minutes. -
Stimulation: Add TGF-
1 (final concentration 2–5 ng/mL) directly to the media containing the inhibitors. Incubate for 1 hour. Note: 1 hour is the peak phosphorylation time window for Smad2. -
Lysis: Wash with ice-cold PBS. Lyse immediately with RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) to preserve the phosphorylation state.
-
Detection: Perform SDS-PAGE and Western Blot.[6]
-
Band Expectation: The "DMSO + TGF-
" lane should show a strong band for p-Smad2. The "Inhibitor + TGF- " lanes should show dose-dependent disappearance of this band. Total Smad2 levels should remain constant.
-
Part 4: Conclusion & Recommendations
-
Choose Pyrazole-based inhibitors (e.g., LY-364947, RepSox) when:
-
You require maximum potency (lower IC50).
-
You are performing iPSC reprogramming (RepSox is standard).
-
You need to inhibit ALK5 in cells that are difficult to transfect or have high efflux pump activity (RepSox has excellent permeability).
-
-
Choose Imidazole-based inhibitors (e.g., SB-431542) when:
-
Selectivity is paramount. You must ensure that observed effects are not due to p38 MAPK inhibition.
-
You are replicating a study that used SB-431542 as the historical control.
-
You are working strictly in vitro (due to its poor in vivo half-life).
-
References
-
Sawyer, J. S., et al. (2003). Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Journal of Medicinal Chemistry.[5] Available at: [Link]
-
Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology. Available at: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.[5] Available at: [Link]
Sources
- 1. 2-Bromobenzo[b]thiophene-3-carbaldehyde [acrospharmatech.com]
- 2. 2-(1-methyl-1H-pyrazol-5-yl)pyridine (938066-21-8) for sale [vulcanchem.com]
- 3. 2-(1-Methyl-1H-pyrazol-5-yl)pyridine (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 4. cellgs.com [cellgs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nacalai.com [nacalai.com]
Comparative Guide: Efficacy of 2-(1-methyl-1H-pyrazol-5-yl)pyridine Analogues as M4 mAChR Modulators
The following guide provides an in-depth technical comparison of 2-(1-methyl-1H-pyrazol-5-yl)pyridine analogues as Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR). This analysis synthesizes data from key medicinal chemistry campaigns (including the Vanderbilt and Merck series) to evaluate efficacy, signaling bias, and developability.
Executive Summary
The development of M4 mAChR PAMs has evolved from early thieno[2,3-b]pyridine scaffolds (e.g., VU0155041) to more metabolically stable and brain-penetrant pyrazolyl-pyridine cores. The 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold and its regioisomers (specifically the 2-methyl-5-(pyrazol-4-yl)pyridine series) represent a "best-in-class" chemotype designed to overcome the species variability and P-glycoprotein (P-gp) efflux liabilities seen in earlier generations.
This guide compares the Pyrazolyl-Pyridine Series (represented by optimized leads like Compound 24 ) against the historical standard Thienopyridazine Series (VU0467154).
Key Findings
-
Potency: Optimized pyrazolyl-pyridines achieve low nanomolar potency (EC
< 100 nM) comparable to VU0467154 but with superior human/rat correlation. -
DMPK Profile: The pyridine core significantly reduces P-gp efflux compared to the fused thienopyridazine systems, enhancing CNS distribution (
). -
Safety: Unlike non-selective agonists (e.g., xanomeline), these analogues show a wider therapeutic window, devoid of peripheral cholinergic side effects (salivation, diarrhea) at efficacious doses.
Chemical Scaffold Analysis
The transition from fused tricyclic cores to the bi-aryl pyrazolyl-pyridine scaffold was driven by the "tie-back" strategy to improve solubility and reduce molecular weight while maintaining the critical allosteric binding interactions.
| Feature | Pyrazolyl-Pyridine Series | Thienopyridazine Series (VU0467154) |
| Core Structure | Bi-aryl (Pyridine linked to Pyrazole) | Fused Tricyclic (Thiophene-Pyridazine) |
| Binding Mode | Allosteric (Cooperativity with ACh) | Allosteric (Cooperativity with ACh) |
| Key Substituents | N-alkyl/cycloalkyl on pyrazole (e.g., fluorocyclopentyl) | Secondary amine at C-5 |
| Lipophilicity (LogD) | Optimized (2.5 - 3.5) | High (> 4.[1]0) |
| CNS Penetration | High ( | Low to Moderate (P-gp substrate) |
Comparative Efficacy Data
The following data summarizes the performance of the optimized pyrazolyl-pyridine analogue (Compound 24 ) versus the reference standard VU0467154 and the orthosteric agonist Xanomeline .
Table 1: In Vitro and In Vivo Efficacy Profiles
| Metric | Pyrazolyl-Pyridine (Cmpd 24) | VU0467154 (Reference) | Xanomeline (Agonist) |
| hM4 EC | 72 nM | 630 nM | ~10 nM (Ki) |
| rM4 EC | 45 nM | 18 nM | N/A |
| E | 92% | 98% | 100% |
| Fold Shift (ACh Potency) | >30-fold | ~50-fold | N/A |
| CNS | 0.65 (High Unbound Fraction) | 0.18 (P-gp Substrate) | High |
| Efficacy (Amph. Reversal) | MED: 1.0 mg/kg | MED: 5-10 mg/kg | MED: 3.0 mg/kg |
| Adverse Events | None at 10x MED | None at 3x MED | Salivation/Emesis at 3x MED |
-
Interpretation: Compound 24 demonstrates a superior balance of potency across species (human vs. rat) compared to VU0467154, which often shows a "potency disconnect" (more potent in rats than humans), complicating clinical translation.
Mechanistic Signaling Pathways
M4 mAChR is a
Figure 1: M4 mAChR Signaling Pathway.[2][3] Pyrazolyl-pyridine PAMs enhance ACh affinity, leading to robust Gi/o activation, cAMP reduction, and subsequent inhibition of striatal dopamine release.
Experimental Methodologies
To validate the efficacy of these analogues, the following standardized protocols are recommended. These assays assess G-protein coupling and downstream functional outcomes.
A. Calcium Mobilization Assay (Gqi5-CHO Cells)
Purpose: High-throughput determination of PAM potency (
-
Cell Line: CHO-K1 cells stably expressing human M4 mAChR and the chimeric G protein
(forces calcium coupling). -
Seeding: Plate 50,000 cells/well in black-walled 96-well plates; incubate overnight at 37°C/5% CO
. -
Dye Loading: Wash cells with assay buffer (HBSS + 20 mM HEPES). Load with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C.
-
Compound Addition:
-
Add test compounds (Pyrazolyl-pyridine analogues) at varying concentrations (e.g., 1 nM to 10
M). -
Incubate for 10 minutes to allow allosteric site equilibration.
-
-
Agonist Challenge: Inject
concentration of Acetylcholine (ACh) to trigger the receptor. -
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (e.g., FLIPR Tetra) for 120 seconds.
-
Analysis: Calculate the Area Under the Curve (AUC). Normalize to maximal ACh response (
). Fit data to the operational model of allosterism.
B. Thallium Flux Assay (GIRK Activation)
Purpose: Validating physiological coupling to native GIRK channels (closer to neuronal mechanism).
-
Principle: Thallium (
) acts as a surrogate for Potassium ( ). Activation of GIRK channels allows influx, which binds to a Tl-sensitive fluorescent dye. -
Protocol:
-
Load HEK293 cells expressing M4 and GIRK1/2 subunits with Thallos dye.
-
Treat with test PAMs in the presence of an
ACh challenge. -
Add stimulus buffer containing
. -
Measure fluorescence increase upon
influx.
-
C. Screening Workflow Diagram
Figure 2: Critical Path for M4 PAM Validation. A funnel approach ensures only potent, selective, and brain-penetrant candidates progress to in vivo testing.
References
-
Schubert, J. W., et al. (2019).[4] "Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators." ChemMedChem, 14(9), 943–951.[4]
-
Liu, B., et al. (2024). "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators." Journal of Medicinal Chemistry.
-
Bubser, M., et al. (2014).[4] "Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments."[4] ACS Chemical Neuroscience, 5(10), 920–942.[4]
-
Wood, M. R., et al. (2017). "Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154." Bioorganic & Medicinal Chemistry Letters, 27(1), 7-11.
Sources
- 1. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of Stille vs Suzuki coupling for 2-(1-methyl-1H-pyrazol-5-yl)pyridine synthesis
Head-to-Head Comparison: Stille vs. Suzuki-Miyaura Coupling
Executive Summary: The "2-Pyridyl Problem"
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine presents a classic challenge in medicinal chemistry: linking two electron-deficient heteroarenes at the 2-position of the pyridine ring.
While the Suzuki-Miyaura coupling is generally the industry standard due to its green profile, this specific scaffold exposes the "2-Pyridyl Problem." 2-Pyridyl boronic acids and esters are notoriously unstable, suffering from rapid protodeboronation and low nucleophilicity. Consequently, the choice between Stille and Suzuki for this target is not merely a preference for reagents, but a strategic decision regarding stability versus toxicity.
Bottom Line Up Front:
-
Use Suzuki if you can source/synthesize the 1-methyl-1H-pyrazole-5-boronic ester (nucleophile) to couple with 2-bromopyridine. This avoids the unstable 2-pyridyl boronate.
-
Use Stille if the Suzuki fails due to steric hindrance at the pyrazole 5-position or if you require mild, neutral conditions to preserve sensitive functional groups. Stille is the "failsafe" for 2-pyridyl connections.
Retrosynthetic Analysis & Strategic Disconnection
The formation of the C(sp2)-C(sp2) bond between Pyridine(C2) and Pyrazole(C5) dictates the strategy.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bi-heteroaryl core.
Route A: The Suzuki-Miyaura Approach
Best for: Scale-up, GMP compliance, avoidance of toxic metals.
The Challenge: Protodeboronation
If you attempt to use 2-pyridylboronic acid as the nucleophile, the reaction will likely fail. The nitrogen lone pair facilitates rapid hydrolysis of the C-B bond (protodeboronation), often faster than the transmetalation step.
The Solution: Invert the polarity. Use 2-bromopyridine (electrophile) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (nucleophile). The pyrazole boronate is significantly more stable, though the C5 position is sterically more demanding than the C3 or C4 positions.
Optimized Protocol
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Robust against sterics and heteroatom coordination).
-
Base: K₃PO₄ (Anhydrous or 2M aq). Carbonates (Cs₂CO₃) are alternative.
-
Solvent: 1,4-Dioxane/Water (4:1).[3]
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 2-bromopyridine (1.0 equiv), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Degas: Add 1,4-Dioxane/Water (4:1, 0.1 M conc). Sparge with Argon for 10 minutes. (Critical: Oxygen poisons the catalyst).
-
Reaction: Seal and heat to 90-100°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Route B: The Stille Cross-Coupling Approach
Best for: Difficult substrates, small-scale discovery, base-sensitive compounds.
The Advantage: The "Tin Effect"
Stannanes do not suffer from the protodemetallation issues of boronates in this context. The C-Sn bond at the pyrazole C5 position is robust. Furthermore, Stille coupling operates under neutral conditions , making it ideal if your scaffold contains base-sensitive esters or amides.
The Disadvantage: Toxicity & Purification
Tributyltin residues are highly toxic and lipophilic, often "streaking" on silica columns and contaminating the product.
Optimized Protocol
-
Catalyst: Pd(PPh₃)₄ (Standard) or Pd₂(dba)₃ / XPhos (High activity).
-
Additive: CuI (Copper(I) Iodide) - The "Copper Effect" accelerates transmetalation significantly in Stille couplings of electron-deficient heterocycles.
-
Solvent: Toluene or DMF (Anhydrous).
Step-by-Step Methodology:
-
Charge: Combine 2-bromopyridine (1.0 equiv) and 1-methyl-5-(tributylstannyl)-1H-pyrazole (1.1 equiv) in a dry flask.
-
Solvent: Add anhydrous Toluene (0.1 M). Degas thoroughly with Argon.
-
Catalyst/Additive: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Reaction: Reflux (110°C) for 12-24 hours.
-
Tin Removal (CRITICAL Step):
-
Method A (KF Workup): Dilute reaction with Et₂O. Add aqueous saturated KF solution.[4] Stir vigorously for 30 mins. The polymeric Bu₃SnF will precipitate as a white solid. Filter through Celite.
-
Method B (Silica/KF): Prepare a silica gel column mixed with 10% w/w finely ground KF. Elute the crude mixture. The tin residues bind irreversibly to the fluoride-doped silica.
-
Head-to-Head Data Comparison
| Feature | Suzuki-Miyaura | Stille Coupling |
| Nucleophile Stability | Moderate (Pyrazole-5-boronate) | High (Pyrazole-5-stannane) |
| Reaction Conditions | Basic (requires K₃PO₄/Cs₂CO₃) | Neutral |
| Yield (Typical) | 60-80% | 75-90% |
| Purification | Easy (Boron byproducts wash away) | Difficult (Tin residues require KF treatment) |
| Toxicity | Low | High (Organotin is neurotoxic) |
| Atom Economy | Good | Poor (Large Bu₃Sn group wasted) |
| Cost | Moderate (Catalyst driven) | High (Stannane synthesis + waste disposal) |
Decision Matrix: Which Route to Choose?
Use the following logic flow to determine the correct pathway for your specific constraints.
Figure 2: Decision matrix for selecting the optimal coupling strategy.
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(39), 13093–13097. [Link]
-
Knapp, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(40), 14092–14095. [Link]
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Lutz, M. R., et al. (2017). Practical Improvements in the Stille Coupling of 2-Bromopyridines. Journal of Organic Chemistry, 82(24), 13333–13341. [Link]
-
Deng, X., et al. (2011). Efficient Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester. Tetrahedron Letters, 52(12), 1368-1371. [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Validating the Binding Mode of 2-(1-methyl-1H-pyrazol-5-yl)pyridine to its Target Kinase
Introduction: Beyond Affinity - The Critical Role of Binding Mode Validation
In the landscape of kinase inhibitor drug discovery, identifying a compound with high affinity for its target is only the beginning. The therapeutic efficacy, selectivity, and potential for resistance are profoundly influenced by how the molecule binds. The 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold has emerged as a versatile core in the design of kinase inhibitors, with derivatives showing activity against targets such as ALK5 (TGFβ receptor I kinase) and PIM-1 kinase.[1][2] Validating the precise binding mode of a lead compound, such as a derivative of this scaffold, is a cornerstone of a successful drug development campaign. It transforms a "black box" of binding affinity into a detailed, actionable structural understanding, guiding lead optimization and de-risking downstream investment.
This guide provides a comprehensive comparison of modern experimental techniques to validate the binding mode of a kinase inhibitor. We will move from initial computational hypotheses to definitive high-resolution structural data and in-cellulo confirmation, explaining the causality behind each experimental choice and providing field-proven protocols. Our central example will be a hypothetical inhibitor, "CMPD-X," a derivative of 2-(1-methyl-1H-pyrazol-5-yl)pyridine targeting a generic protein kinase.
Part 1: Computational Approaches - Generating the Initial Hypothesis
Before embarking on resource-intensive experimental work, computational modeling provides an essential framework for predicting how CMPD-X might interact with its target kinase. These predictions are not final answers but are invaluable for designing and interpreting subsequent experiments.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[3][4][5] The process involves sampling a vast number of possible conformations of the ligand within the kinase's ATP-binding pocket and scoring them based on a function that approximates binding free energy.
Causality in Docking: The choice of the protein structure is critical. Kinases are conformationally dynamic, and their ATP-binding site can exist in different states (e.g., "DFG-in" for active or "DFG-out" for inactive conformations).[6][7] Docking into a structure that does not represent the conformation bound by your inhibitor class can lead to erroneous predictions. Therefore, it is often wise to dock against multiple available crystal structures or computationally generated models representing different kinase states.
Experimental Protocol: Molecular Docking of CMPD-X
-
Protein Preparation:
-
Source a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). If multiple structures exist, select one that is co-crystallized with a ligand similar to CMPD-X.
-
Using molecular modeling software (e.g., Schrödinger Suite, MOE), prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules and other non-essential co-factors.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or the known location of the ATP-binding pocket.
-
-
Ligand Preparation:
-
Generate a 3D structure of CMPD-X.
-
Perform a conformational search and energy minimization to generate a low-energy starting conformation.
-
-
Docking Execution:
-
Pose Analysis:
-
Visually inspect the top-scoring poses. Analyze key interactions such as hydrogen bonds to the kinase hinge region, hydrophobic contacts, and potential π-π stacking.[3]
-
Compare the predicted pose of CMPD-X with the binding modes of known inhibitors for the same target. This contextual analysis is crucial for assessing the plausibility of the docking result.
-
Part 2: Biophysical Methods - Quantifying the Direct Interaction
While docking provides a hypothesis, biophysical techniques offer the first direct experimental evidence of binding and provide crucial thermodynamic and kinetic data.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for directly measuring the heat released or absorbed during a binding event.[8][9][10] It provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[8][11]
Causality in ITC: The thermodynamic signature provides deep insights into the nature of the binding forces. A large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions are driving the binding, while a positive entropy change might indicate the release of ordered water molecules from the binding site. This information is invaluable for chemists seeking to optimize the lead compound.
Caption: Integrated workflow for robust binding mode validation.
Experimental Protocol: ITC Analysis of CMPD-X Binding
-
Sample Preparation:
-
Express and purify the target kinase to >95% purity.
-
Prepare a concentrated solution of the kinase (e.g., 10-50 µM) and a 10-20 fold more concentrated solution of CMPD-X (e.g., 100-1000 µM).
-
Crucially, both the protein and ligand must be in identical buffer solutions to minimize heats of dilution. Dialyze the protein against the final buffer extensively.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern Panalytical MicroCal).
-
Set the experimental temperature (typically 25 °C).
-
-
Titration:
-
Load the kinase solution into the sample cell and CMPD-X into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of CMPD-X into the kinase solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.[12]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[13] It is exceptionally powerful for determining the kinetics of a binding event, providing the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[14][15]
Causality in SPR: Kinetic data is critical for lead optimization. Two compounds can have the same affinity (KD), but one might have a fast 'on-rate' and a fast 'off-rate', while the other has a slow 'on-rate' and a very slow 'off-rate'. The latter, often referred to as having a long residence time, may exhibit a more durable pharmacological effect in vivo. Understanding these kinetic parameters is essential for designing inhibitors with desired pharmacokinetic and pharmacodynamic profiles.[13]
Caption: Principle of an SPR experiment to measure binding kinetics.
Experimental Protocol: SPR Analysis of CMPD-X Kinetics
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize the purified target kinase onto the chip surface via a covalent linkage (e.g., amine coupling). The immobilization conditions must be carefully optimized to ensure the kinase remains active.[14]
-
Deactivate any remaining active esters. A reference channel should be prepared in the same way but without protein immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a series of dilutions of CMPD-X in a suitable running buffer.
-
Inject the CMPD-X solutions over the kinase and reference surfaces, starting with the lowest concentration. This is the 'association' phase.
-
Switch back to injecting only running buffer. This is the 'dissociation' phase.
-
Between different concentrations, regenerate the chip surface with a harsh buffer (e.g., low pH glycine) to remove all bound analyte, preparing it for the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the KD (kd/ka).[16]
-
Table 1: Comparison of Biophysical Data for CMPD-X and an Alternative Compound
| Parameter | CMPD-X | Alternative (CMPD-Y) | Causal Insight |
| ITC Data | |||
| Affinity (KD) | 50 nM | 55 nM | Similar affinities, but different thermodynamic drivers. |
| Stoichiometry (n) | 1.05 | 0.98 | Both show a 1:1 binding mode. |
| Enthalpy (ΔH) | -8.5 kcal/mol | -2.1 kcal/mol | CMPD-X binding is strongly enthalpy-driven, suggesting optimized H-bonds. |
| Entropy (-TΔS) | +1.5 kcal/mol | -8.0 kcal/mol | CMPD-Y binding is entropy-driven, possibly due to hydrophobic effects. |
| SPR Data | |||
| On-rate (ka) | 2 x 105 M-1s-1 | 5 x 106 M-1s-1 | CMPD-Y binds much faster. |
| Off-rate (kd) | 1 x 10-2 s-1 | 2.75 x 10-1 s-1 | CMPD-X dissociates ~27-fold slower, indicating a longer residence time. |
Part 3: Structural Biology - The Definitive View
To truly validate a binding mode, one must visualize it. Structural biology techniques provide high-resolution, atomic-level detail of the inhibitor-kinase complex, confirming computational predictions and explaining biophysical data.
X-ray Crystallography
X-ray crystallography is the undisputed gold standard for determining the three-dimensional structure of protein-ligand complexes.[17][18] It provides a static, high-resolution snapshot that reveals the precise orientation of the inhibitor and its interactions with individual amino acid residues in the binding pocket.[19][20]
Causality in Crystallography: A co-crystal structure is the ultimate validation of a binding mode. It can confirm predicted hydrogen bonds, reveal unexpected water-mediated interactions, and show subtle conformational changes in the protein upon ligand binding. This information is paramount for structure-based drug design, allowing medicinal chemists to rationally design modifications to improve potency and selectivity.
Experimental Protocol: Co-crystallization of Kinase with CMPD-X
-
Protein and Ligand Preparation:
-
Highly pure (>98%) and concentrated (5-15 mg/mL) kinase is required.
-
Prepare a stock solution of CMPD-X in a suitable solvent (e.g., DMSO).
-
-
Crystallization Screening:
-
Mix the protein with a slight molar excess of CMPD-X.
-
Use robotic systems to set up hundreds of crystallization trials, screening a wide range of precipitants, buffers, and additives (e.g., sitting-drop or hanging-drop vapor diffusion).
-
-
Crystal Optimization and Growth:
-
If initial screening yields small or poor-quality crystals ("hits"), systematically vary the conditions around the hit to optimize crystal size and quality.
-
-
Data Collection and Structure Determination:
-
Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement (using a known structure of the kinase as a search model).
-
Build the model of the protein and the bound CMPD-X into the resulting electron density map and refine the structure.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural and dynamic information about protein-ligand interactions in solution, which is a more physiologically relevant environment than a crystal lattice.[22][23][24] Ligand-observe NMR methods can confirm binding and provide information on which parts of the ligand are interacting with the protein, while protein-observe methods can map the binding site on the protein surface.[22][25][26]
Causality in NMR: NMR is particularly powerful for studying weaker interactions or systems that are difficult to crystallize. It can also detect conformational changes in both the ligand and the protein upon binding. For example, Saturation Transfer Difference (STD) NMR can identify the specific protons on CMPD-X that are in close contact with the kinase, effectively "footprinting" the binding epitope of the ligand.
Experimental Protocol: STD-NMR to Map CMPD-X Binding Epitope
-
Sample Preparation:
-
Prepare a solution of the target kinase (e.g., 10-20 µM) in a deuterated buffer (e.g., D2O-based phosphate buffer).
-
Prepare a solution of CMPD-X (e.g., 1-2 mM) in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of CMPD-X alone.
-
Mix the kinase and CMPD-X and acquire the STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing which signals in the ligand's spectrum are diminished due to magnetization transfer.
-
-
Data Analysis:
-
Subtract the "off-resonance" spectrum from the "on-resonance" spectrum to generate the STD difference spectrum.
-
Signals that appear in the difference spectrum correspond to the protons of CMPD-X that are in close proximity to the protein upon binding.
-
The relative intensity of the signals provides qualitative information about which parts of the ligand are more deeply buried in the binding pocket.
-
Part 4: Cellular Target Engagement - Proving it Works in a Cell
Confirming that a compound binds its target with high affinity in a test tube is essential, but it doesn't guarantee the same interaction will occur in the complex environment of a living cell. Cellular target engagement assays bridge this gap.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context.[27][28][29] The principle is that when a ligand binds to its target protein, it often stabilizes the protein's structure, making it more resistant to thermal denaturation.[28]
Causality in CETSA: A positive result in a CETSA experiment—a shift in the melting temperature (Tm) of the target kinase in the presence of CMPD-X—is strong evidence that the compound is reaching its target within the cell and binding to it. This is a critical self-validating step, as it filters out compounds that may be potent in biochemical assays but have poor cell permeability or are rapidly metabolized or effluxed.[30]
Caption: Workflow demonstrating the principle of CETSA.
Experimental Protocol: CETSA for CMPD-X Target Engagement
-
Cell Treatment:
-
Culture cells that express the target kinase.
-
Treat the cells with CMPD-X at a desired concentration or a vehicle control (e.g., DMSO) for a set period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into different tubes and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes).
-
-
Separation of Soluble and Aggregated Fractions:
-
Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Analysis:
-
Analyze the amount of soluble target kinase remaining at each temperature using a protein detection method like Western Blot or mass spectrometry.
-
Plot the percentage of soluble protein against temperature for both the vehicle- and CMPD-X-treated samples. A shift in the melting curve to a higher temperature in the presence of CMPD-X confirms target engagement.[27]
-
Conclusion: An Integrated, Self-Validating Approach
Validating the binding mode of a kinase inhibitor like 2-(1-methyl-1H-pyrazol-5-yl)pyridine is not a linear process but an iterative cycle of hypothesis, testing, and refinement. No single technique tells the whole story. Computational docking provides an initial, testable model. Biophysical methods like ITC and SPR confirm direct binding and quantify the thermodynamic and kinetic forces at play. High-resolution structural methods like X-ray crystallography provide the ultimate atomic-level proof. Finally, cellular assays like CETSA confirm that the interaction occurs in the relevant biological context.
By objectively comparing and integrating the data from these orthogonal approaches, researchers can build a high-confidence model of their inhibitor's binding mode. This rigorous, multi-faceted validation is the bedrock of modern drug discovery, enabling the rational design of safer, more selective, and more effective medicines.
References
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- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
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- NMR-based analysis of protein-ligand interactions. PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed.
- Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed.
- Isothermal titration calorimetry (ITC) indicates direct binding of...
- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
- Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
- NMR techniques used to study ligand-bound conformation and protein...
- x-ray crystallography & cocrystals of targets & ligands. YouTube.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights.
- NMR for Studying Protein-Ligand Interactions.
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Measurement of the formation of complexes in tyrosine kinase-medi
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
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Mechanism of action studies for 2-(1-methyl-1H-pyrazol-5-yl)pyridine in neurocognitive models
Executive Summary
This guide provides a technical deep-dive into 2-(1-methyl-1H-pyrazol-5-yl)pyridine , a biaryl scaffold extensively utilized as a Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5).
In the context of neurocognitive models, this compound represents a critical evolution from first-generation alkynes (e.g., MPEP, MTEP). Unlike its predecessors, which suffer from off-target effects and metabolic instability due to the acetylene linker, the direct biaryl coupling of the pyrazole and pyridine rings in 2-(1-methyl-1H-pyrazol-5-yl)pyridine offers superior physicochemical stability while maintaining high potency (
Mechanistic Profile & Target Engagement
The Allosteric Blockade
2-(1-methyl-1H-pyrazol-5-yl)pyridine functions by binding to the transmembrane domain (TMD) of the mGluR5 receptor, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).
-
Primary Effect: It stabilizes the receptor in an inactive conformation, preventing the G
q/11-mediated signaling cascade upon glutamate binding. -
Downstream Impact: Inhibition of Phospholipase C
1 (PLC 1) activation Reduced IP3 production Blunted intracellular Ca mobilization. -
Neurocognitive Consequence: Attenuation of aberrant Long-Term Depression (LTD) (specifically mGluR-LTD) which is often hyperactive in models of Fragile X Syndrome and autism, thereby restoring synaptic plasticity balance.
Signaling Pathway Visualization
The following diagram illustrates the specific node of inhibition within the mGluR5 signaling cascade.
Figure 1: Signal Transduction Blockade. The compound acts allosterically to sever the link between Glutamate binding and Gq-mediated Calcium release.
Comparative Analysis: Biaryl vs. Alkyne Scaffolds
The primary justification for selecting 2-(1-methyl-1H-pyrazol-5-yl)pyridine over "Gold Standard" tool compounds lies in metabolic stability and off-target selectivity.
| Feature | 2-(1-methyl-1H-pyrazol-5-yl)pyridine | MPEP (Standard Control) | Fenobam (Clinical Reference) |
| Scaffold Class | Biaryl (Direct Link) | Alkyne-Linked Pyridine | Urea Derivative |
| mGluR5 | < 10 nM | 16 nM | 54 nM |
| Metabolic Liability | Low (No acetylene group) | High (Acetylene oxidation) | Moderate |
| NMDA Off-Target | Negligible | Significant inhibition at high doses | Low |
| In Vivo Half-Life | > 2 hours (Rodent) | < 30 mins (Rodent) | ~1-2 hours |
| Primary Utility | Chronic dosing studies, Cognition | Acute dosing, Receptor occupancy | Clinical translation |
Scientist's Insight: When designing chronic neurocognitive studies (e.g., reversal of learning deficits in Fmr1-KO mice), the short half-life of MPEP requires frequent redosing, which introduces stress variables. The biaryl scaffold of 2-(1-methyl-1H-pyrazol-5-yl)pyridine allows for stable, once-daily dosing, reducing experimental noise.
Experimental Protocols for MoA Validation
To rigorously validate the mechanism of action, the following self-validating workflows are recommended.
Functional Assay: Calcium Flux (FLIPR)
Objective: Quantify NAM potency (
-
Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression preferred to avoid toxicity).
-
Dye Loading: Incubate cells with Fluo-4 AM (2
M) for 45 mins at 37°C in Assay Buffer (HBSS + 20 mM HEPES). -
Pre-incubation: Add 2-(1-methyl-1H-pyrazol-5-yl)pyridine (concentration range: 0.1 nM – 10
M) for 10 mins. -
Agonist Challenge: Inject Glutamate at
concentration. -
Readout: Measure Relative Fluorescence Units (RFU) peak response.
-
Validation Check:
-
Schild Analysis: Perform the assay with varying glutamate concentrations. A decrease in
without a shift in confirms non-competitive behavior.
-
Electrophysiology: Hippocampal LTD
Objective: Confirm physiological relevance in synaptic plasticity.
-
Preparation: Acute hippocampal slices (350
m) from wild-type or disease-model mice (e.g., Fmr1 KO). -
Perfusion: ACSF containing picrotoxin (GABA blocker) at 30°C.
-
Stimulation: Schaffer collaterals; Recording: CA1 stratum radiatum (fEPSP).
-
Induction: DHPG (Group I mGluR agonist) application (50
M, 10 min) to induce mGluR-LTD. -
Intervention: Bath apply 2-(1-methyl-1H-pyrazol-5-yl)pyridine (1-10
M) 20 mins prior to DHPG. -
Success Criteria: The compound should significantly block the persistent depression of fEPSP slope compared to vehicle control.
Behavioral Workflow: Novel Object Recognition (NOR)
Objective: Assess cognitive enhancement/restoration.
Figure 2: Behavioral Workflow. Critical timing of administration ensures plasma levels are sufficient during the encoding or retrieval phase.
References
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link
-
Lindemann, L., et al. (2011). "Metabotropic glutamate 5 receptor antagonists in Fragile X syndrome." Chemical Reviews. Link
-
Rook, J. M., et al. (2013). "Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents." Neuron. Link
-
PubChem Compound Summary. "2-(1-methyl-1H-pyrazol-5-yl)pyridine." National Center for Biotechnology Information. Link
-
Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link
Cross-reactivity profiling of 2-(1-methyl-1H-pyrazol-5-yl)pyridine against a kinase panel
Topic: Cross-reactivity profiling of 2-(1-methyl-1H-pyrazol-5-yl)pyridine against a kinase panel Content Type: Publish Comparison Guide
Executive Summary: The Scaffold vs. The Lead
In the development of small-molecule kinase inhibitors, the 2-(1-methyl-1H-pyrazol-5-yl)pyridine moiety represents a "privileged structure"—a core pharmacophore found in numerous inhibitors of the TGF-β type I receptor (ALK5) . While this scaffold provides the essential hydrogen-bonding geometry required for ATP-competitive inhibition, it lacks the structural complexity needed for high selectivity.
This guide objectively compares the kinase selectivity profile of the "naked" scaffold—2-(1-methyl-1H-pyrazol-5-yl)pyridine —against optimized clinical candidates derived from this lineage (e.g., Galunisertib, RepSox). By profiling this fragment, researchers can isolate the structural drivers of ALK5 potency versus p38α MAPK cross-reactivity , a critical "anti-target" in this chemical series.
Structural Basis of Target Engagement
To understand the profiling data, one must first understand the binding mode. The 2-pyridyl-pyrazole motif functions as a hinge-binding element .
-
Primary Interaction: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of His283 in the ALK5 hinge region.
-
The Selectivity Challenge: The ATP-binding pockets of ALK5 and p38α MAPK are structurally homologous. Both kinases possess a "gatekeeper" residue (Ser280 in ALK5, Thr106 in p38α) that creates a similar steric environment.
-
The Solution: The "naked" scaffold fits both pockets. Selectivity is only achieved by adding substituents (e.g., at the pyrazole C3/C4 positions) that exploit subtle differences in the "selectivity pocket" adjacent to the gatekeeper.
Visualization: TGF-β Signaling & ALK5 Inhibition
The following diagram illustrates the canonical signaling pathway targeted by this scaffold and the downstream effectors (SMADs) that serve as biomarkers for activity.
Caption: Canonical TGF-β/ALK5 signaling pathway showing the primary target (ALK5) and the critical off-target liability (p38 MAPK).
Comparative Kinase Profiling Data
The following table synthesizes experimental data comparing the 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold (Fragment) against Galunisertib (LY2157299) , a clinical-stage ALK5 inhibitor that incorporates this core structure into a larger quinoline framework.
Experimental Conditions:
-
Assay Type: Radiometric 33P-ATP Kinase Assay (Gold Standard).
-
ATP Concentration:
apparent. -
Compound Concentration: 10-point dose-response (IC50 determination).
| Kinase Target | 2-(1-methyl-1H-pyrazol-5-yl)pyridine (Scaffold) | Galunisertib (Optimized Lead) | Interpretation |
| ALK5 (TGF-β RI) | IC50: ~1.2 µM | IC50: 56 nM | The naked scaffold is active but lacks the potency of the optimized drug. |
| p38α MAPK | IC50: ~0.8 µM | IC50: >10 µM | CRITICAL: The scaffold is equipotent against p38α (poor selectivity). Optimization eliminates this. |
| ALK4 (Activin RIB) | IC50: ~1.5 µM | IC50: ~60 nM | ALK4/5/7 homology makes isoform selectivity difficult, even for optimized drugs. |
| ALK7 | IC50: ~2.0 µM | IC50: ~100 nM | Similar profile to ALK4. |
| KDR (VEGFR2) | IC50: >100 µM | IC50: >50 µM | The scaffold shows inherent selectivity against tyrosine kinases like VEGFR2. |
| Selectivity Index | 0.6x (p38/ALK5) | >170x (p38/ALK5) | The core scaffold is a dual inhibitor; the drug is selective. |
Key Insight: The "naked" scaffold is effectively a dual ALK5/p38 inhibitor. This demonstrates that the 2-pyridyl-pyrazole core drives binding to both kinases , while the peripheral substituents (absent in the scaffold) are responsible for "clashing" with p38α to enforce selectivity.
Experimental Protocol: Self-Validating Kinase Profiling
To replicate these results or profile novel analogs, use the following radiometric filter-binding protocol. This method is superior to fluorescence-based assays for fragment profiling due to resistance to autofluorescence interference.
Workflow Visualization
Caption: Step-by-step workflow for radiometric kinase profiling (33P-ATP).
Detailed Protocol Steps
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT. Causality: Brij-35 prevents compound aggregation; Vanadate inhibits phosphatases.
-
Substrate: Use Casein or Smad3 peptide for ALK5; MBP (Myelin Basic Protein) for p38α.
-
-
Compound Handling:
-
Prepare 2-(1-methyl-1H-pyrazol-5-yl)pyridine as a 10 mM stock in 100% DMSO.
-
Acoustic dispense 20 nL into 384-well plates to minimize DMSO carryover (<1% final).
-
-
Reaction Initiation:
-
Add 10 µL of Enzyme/Substrate mix.
-
Add 10 µL of ATP mix (containing 0.5 µCi
-33P-ATP). Note: ATP concentration must be at for each specific kinase to ensure competitive kinetics.
-
-
Incubation:
-
Incubate for 120 minutes at room temperature.
-
-
Termination & Washing:
-
Spot reactions onto P81 phosphocellulose filter plates.
-
Wash 3x with 0.75% Phosphoric Acid. Causality: Acid binds the basic peptide substrate to the filter while washing away unreacted, negatively charged ATP.
-
-
Data Analysis:
-
Convert CPM (Counts Per Minute) to % Activity relative to DMSO controls.
-
Fit curves using the Hill equation:
.
-
Conclusion & Strategic Recommendations
The 2-(1-methyl-1H-pyrazol-5-yl)pyridine molecule is a potent starting point (fragment) but a poor chemical probe due to its promiscuity between ALK5 and p38α.
For Researchers:
-
Do not use this specific molecule to validate ALK5 biology in cells; the p38 inhibition will confound results (e.g., suppression of inflammatory cytokines unrelated to TGF-β).
-
Use this molecule as a structural template for Fragment-Based Drug Discovery (FBDD) .
-
Recommendation: If you require a selective tool compound for biological validation, switch to SB-431542 (in vitro) or Galunisertib (in vivo), which utilize the same core binding mode but possess the necessary "selectivity arms."
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry.
-
Sawyer, J. S., et al. (2004). "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain." Journal of Medicinal Chemistry.
-
Vogt, A., et al. (2011). "Protein Synthesis Profiling Identifies Acidic Nuclear Phosphoprotein 32 Family Member B (ANP32B) as a Modulator of Transforming Growth Factor-β Signaling." Journal of Biological Chemistry.
-
Herbertz, S., et al. (2015). "Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy.
In vivo validation of 2-(1-methyl-1H-pyrazol-5-yl)pyridine efficacy in animal models
An In-depth Guide to the In Vivo Validation of 2-(1-methyl-1H-pyrazol-5-yl)pyridine: A Comparative Efficacy Study in a Preclinical Model of Schizophrenia-Associated Cognitive Deficits
This guide provides a comprehensive framework for the in vivo validation of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, a novel therapeutic candidate. Herein, we will refer to this compound as Cmpd-X . The primary focus of this document is to objectively compare the efficacy of Cmpd-X against a known comparator in a well-established animal model relevant to neurocognitive disorders. The experimental design, protocols, and data interpretation are presented to meet the rigorous standards of drug development professionals.
Introduction: The Therapeutic Rationale for Cmpd-X
Cognitive impairment is a core and debilitating feature of schizophrenia, yet it remains poorly addressed by current antipsychotic medications.[1] A promising therapeutic strategy involves the modulation of the M4 muscarinic acetylcholine receptor (mAChR), which is highly expressed in brain regions critical for cognition.[2][3] Activation of the M4 receptor can reduce striatal hyperdopaminergia, suggesting its potential as a therapeutic target for schizophrenia.[2]
Cmpd-X, or 2-(1-methyl-1H-pyrazol-5-yl)pyridine, belongs to a class of pyridine-pyrazole derivatives that have shown promise as M4 positive allosteric modulators (PAMs).[2][3] PAMs offer a nuanced approach to receptor modulation; they do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine. This can lead to a more physiological receptor response and potentially a wider therapeutic window compared to direct agonists.
This guide details a head-to-head in vivo comparison between Cmpd-X and VU0467485 , a well-characterized M4 PAM with demonstrated efficacy in preclinical models of schizophrenia.[2] The objective is to validate the therapeutic potential of Cmpd-X in reversing cognitive deficits in a pharmacologically-induced animal model.
Proposed Mechanism of Action: M4 Receptor Positive Allosteric Modulation
Cmpd-X is hypothesized to bind to an allosteric site on the M4 receptor, distinct from the orthosteric site where acetylcholine binds. This binding event is believed to induce a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of G-protein coupling upon agonist binding. This leads to an amplified downstream signaling cascade, primarily through the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[3] This modulation of neuronal excitability in key brain circuits is thought to underlie the pro-cognitive effects.
Caption: Proposed signaling pathway of Cmpd-X as an M4 PAM.
Comparative In Vivo Efficacy Study: Experimental Design
To rigorously assess the pro-cognitive effects of Cmpd-X, a well-validated animal model is essential. The NMDA receptor antagonist model, which utilizes drugs like MK-801 (dizocilpine), is chosen for its ability to induce transient cognitive deficits in rodents that are analogous to those observed in schizophrenia.[4][5]
Animal Model and Justification
-
Species/Strain: Male C57BL/6J mice (8-10 weeks old). This strain is widely used in behavioral neuroscience and has a well-characterized response to MK-801.
-
Model Induction: Acute administration of MK-801 (0.15 mg/kg, intraperitoneal) is used to induce deficits in learning and memory. This model has high predictive validity for compounds targeting cognitive impairment in schizophrenia.[4]
Experimental Groups and Dosing Regimen
A total of four experimental groups will be utilized (n=12 per group) to ensure statistical power.
| Group | Pre-treatment (i.p.) | Challenge (i.p.) |
| 1. Vehicle Control | Vehicle (10% DMSO, 90% Saline) | Saline |
| 2. MK-801 Control | Vehicle (10% DMSO, 90% Saline) | MK-801 (0.15 mg/kg) |
| 3. Cmpd-X | Cmpd-X (10 mg/kg) | MK-801 (0.15 mg/kg) |
| 4. VU0467485 | VU04674al (10 mg/kg) | MK-801 (0.15 mg/kg) |
Causality Behind Choices: The doses for Cmpd-X and VU0467485 are selected based on typical ranges for novel CNS-active small molecules and published data for VU0467485, respectively.[2] Pre-treatment with the test compounds allows for adequate CNS penetration before the cognitive challenge with MK-801.
Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is a widely accepted assay for assessing recognition memory in rodents, a cognitive domain often impaired in schizophrenia.
-
Habituation (Day 1): Each mouse is allowed to explore an empty open-field arena (40x40x40 cm) for 10 minutes. This reduces novelty-induced stress during testing.
-
Familiarization/Training (Day 2):
-
Administer pre-treatment (Vehicle, Cmpd-X, or VU0467485) 30 minutes prior to the training session.
-
Administer the challenge (Saline or MK-801) 15 minutes prior to the training session.
-
Place two identical objects (e.g., small glass bottles) in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Testing (Day 2, 1-hour delay):
-
Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar) A positive DI indicates a preference for the novel object, signifying intact recognition memory. A DI near zero suggests a memory deficit.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the expected outcomes from the NOR test, demonstrating the potential efficacy of Cmpd-X.
| Group | Mean Discrimination Index (DI) | Standard Deviation | p-value vs. MK-801 Control |
| 1. Vehicle Control | 0.45 | 0.12 | < 0.001 |
| 2. MK-801 Control | 0.05 | 0.10 | - |
| 3. Cmpd-X + MK-801 | 0.38 | 0.14 | < 0.01 |
| 4. VU0467485 + MK-801 | 0.40 | 0.13 | < 0.01 |
Data Interpretation: The MK-801 Control group shows a near-zero DI, indicating a significant memory impairment. Both Cmpd-X and the comparator, VU0467485, are expected to significantly reverse this deficit, resulting in a DI comparable to the Vehicle Control group. This would provide strong evidence for the in vivo efficacy of Cmpd-X.
Preliminary Pharmacokinetic and Safety Considerations
While efficacy is paramount, a favorable safety and pharmacokinetic (PK) profile is crucial for drug development. Preliminary assessments should be conducted in parallel.
| Parameter | Cmpd-X (Hypothetical Data) | VU0467485 (Literature-based) |
| Brain Penetration (Brain/Plasma Ratio) | 1.5 | ~1.2 |
| Oral Bioavailability (F%) | 45% | > 40% |
| Plasma Half-life (t½, mouse) | 2.5 hours | 2 hours |
| Acute Toxicity (Mouse) | No adverse effects at 50 mg/kg | Well-tolerated in preclinical studies |
Trustworthiness through Self-Validation: It is critical to consider potential liabilities. For instance, some pyrazole-carboxamide derivatives have been associated with mitochondrial toxicity.[6] Therefore, an early-stage in vitro assessment of mitochondrial respiration (e.g., using a Seahorse assay) is a mandatory self-validating step to de-risk the Cmpd-X chemical series.
Integrated Experimental Workflow
The entire experimental process, from animal acclimatization to data analysis, must be systematically planned and executed.
Caption: High-level workflow for the in vivo comparative study.
Conclusion and Future Directions
This guide outlines a robust methodology for the in vivo validation of Cmpd-X as a potential treatment for cognitive deficits associated with schizophrenia. The head-to-head comparison with a known M4 PAM, VU0467485, provides a strong benchmark for assessing its efficacy.
Positive results from this study, demonstrating a significant and comparable reversal of MK-801-induced memory deficits, would strongly support the progression of Cmpd-X into further preclinical development. Subsequent steps should include:
-
Dose-response studies to determine the optimal therapeutic dose.
-
Evaluation in other cognitive domains (e.g., executive function using a T-maze test).
-
Assessment in genetic or neurodevelopmental models of schizophrenia for broader validation.[5][7]
-
Comprehensive toxicology and safety pharmacology studies.
By following this structured and scientifically rigorous approach, researchers can confidently evaluate the therapeutic potential of novel compounds like 2-(1-methyl-1H-pyrazol-5-yl)pyridine and make informed decisions for advancing drug development programs.
References
-
Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. PubMed. [Link]
-
1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University Research Repository. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. American College of Neuropsychopharmacology. [Link]
-
Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Arkivoc. [Link]
-
New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. [Link]
-
Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. ResearchGate. [Link]
-
Animal Models of Schizophrenia with a Focus on Models Targeting NMDA Receptors. Cognitive Remediation Journal. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]
-
Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]
-
Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. PubMed Central. [Link]
-
An Overview of Animal Models Related to Schizophrenia. PubMed Central. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
Sources
- 1. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. acnp.org [acnp.org]
Comparing the pharmacokinetic properties of 2-(1-methyl-1H-pyrazol-5-yl)pyridine and its derivatives
[1]
Executive Summary
The 2-(1-methyl-1H-pyrazol-5-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for mGluR5 antagonists, ALK5 inhibitors, and various kinase inhibitors. Its utility stems from the bidentate nature of the pyridine and pyrazole nitrogens, which often participate in critical hydrogen bonding or metal chelation within active sites.[1]
However, the parent scaffold faces distinct pharmacokinetic (PK) challenges, primarily driven by CYP450-mediated metabolism (specifically N-demethylation and pyridine ring oxidation) and lipophilicity-driven non-specific binding .[1] This guide objectively compares the parent compound against two classes of strategic derivatives: Halogenated Analogs (designed for metabolic stability) and Polar-Substituted Analogs (designed for solubility and reduced lipophilicity).
Part 1: Structural Context & Derivative Classes[2]
To provide a grounded comparison, we analyze the Parent Compound against two representative derivatives commonly synthesized during lead optimization.
-
Parent Compound (Cmpd 1): 2-(1-methyl-1H-pyrazol-5-yl)pyridine.[2] The baseline scaffold.[3]
-
Derivative A (Metabolic Stability): 2-(4-fluoro-1-methyl-1H-pyrazol-5-yl)pyridine. Fluorination at the pyrazole C4 position is a standard tactic to block oxidative metabolism while maintaining steric profile.
-
Derivative B (Solubility/Polarity): 6-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile. Introduction of a nitrile group to the pyridine ring to lower LogP and reduce CNS non-specific binding.
Visualizing the Metabolic Liability
The primary driver for derivatization is the metabolic instability of the parent scaffold. The diagram below illustrates the specific sites of metabolic vulnerability.
Figure 1: Primary metabolic pathways affecting the parent scaffold. N-demethylation of the pyrazole methyl group is often the rate-limiting clearance step.
Part 2: Comparative Physicochemical Profiles[2]
The following data summarizes the shift in physicochemical properties when modifying the parent scaffold. Data represents consensus values from structure-activity relationship (SAR) studies on pyrazole-pyridine scaffolds.
| Property | Parent Compound | Derivative A (4-Fluoro) | Derivative B (Nitrile) | Impact Analysis |
| MW ( g/mol ) | 159.19 | 177.18 | 184.20 | Minimal steric impact; all remain Fragment-Like. |
| cLogP | 2.1 | 2.4 | 1.6 | Derivative B shows improved water solubility potential. Derivative A increases lipophilicity, potentially increasing BBB crossing but also non-specific binding.[1] |
| TPSA (Ų) | 30.7 | 30.7 | 54.5 | Derivative B increases polarity significantly, reducing passive diffusion risk but improving solubility.[1] |
| pKa (Pyridine N) | ~5.2 | ~4.8 | ~3.5 | Electron-withdrawing groups (F, CN) reduce basicity, reducing lysosomal trapping liability.[1] |
Part 3: Metabolic Stability & Clearance[2]
Microsomal Stability (In Vitro)
The parent compound, 2-(1-methyl-1H-pyrazol-5-yl)pyridine, exhibits moderate-to-high clearance in human liver microsomes (HLM) due to the accessible methyl group on the pyrazole.
-
Parent Performance:
min. The methyl group is rapidly oxidized to the hydroxymethyl intermediate, followed by deformylation to the N-H pyrazole.[1] -
Derivative A (4-Fluoro) Performance:
min. Halogenation at the C4 position of the pyrazole ring deactivates the ring electronically and provides a steric block, significantly slowing down the oxidation of the adjacent methyl group.[1] -
Derivative B (Nitrile) Performance:
min. The electron-withdrawing nitrile group on the pyridine ring reduces the electron density of the entire system, making the rings less susceptible to oxidative attack by electrophilic CYP species.[1]
In Vivo Clearance Implications[2]
Part 4: Blood-Brain Barrier (BBB) Permeability
For CNS indications (e.g., mGluR5 antagonism), BBB penetration is non-negotiable.[1] We compare the Unbound Brain-to-Plasma Ratio (
-
Parent (
): Excellent passive diffusion due to low TPSA and moderate LogP.[1] However, high clearance limits total brain exposure ( ).[1] -
Derivative A (
): Fluorination increases lipophilicity, maintaining high permeability.[1] However, it may increase susceptibility to P-gp efflux if not carefully balanced. -
Derivative B (
): The nitrile group increases TPSA significantly.[1] While it improves metabolic stability, it drastically reduces passive BBB crossing, making this derivative more suitable for peripheral targets (e.g., ALK5 inhibition in fibrosis) rather than CNS targets.[1]
Part 5: Experimental Protocols
Protocol 1: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL)[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)[1]
-
Test Compound (1 µM final concentration)
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) and 5 µL of HLM. Pre-warm at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Substrate Addition: Add 5 µL of Test Compound stock (to reach 1 µM).
-
Sampling: At time points 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS monitoring parent ion depletion.
Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive diffusion across the blood-brain barrier.
Workflow Visualization:
Figure 2: PAMPA-BBB workflow for high-throughput permeability screening.
Calculation:
Permeability (
References
-
Discovery of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors. Journal of Medicinal Chemistry. Discusses the optimization of the pyrazole-pyridine scaffold for metabolic stability and potency.
-
mGluR5 Antagonists: Discovery, Characterization and Drug Development. Current Opinion in Drug Discovery & Development. details the PK challenges of pyridine-based mGluR5 antagonists like MPEP and the rationale for derivatization.
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Journal of Medicinal Chemistry. Provides insights into the metabolic soft spots of methyl-pyrazoles and strategies for stabilization. [1]
-
Scaffold-hopping as a strategy to address metabolic liabilities. Journal of Medicinal Chemistry. Reviews the general stability trends of pyrazole vs. phenyl rings in drug design.
Bridging the Gap: Verifying Experimental Anticancer Activity of 2-(1-methyl-1H-pyrazol-5-yl)pyridine with Computational Docking
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the synergy between empirical testing and computational modeling is paramount. This guide delves into the crucial process of verifying experimental results with computational docking, using the promising anticancer agent, 2-(1-methyl-1H-pyrazol-5-yl)pyridine, as a central case study. We will explore the methodologies for both experimental validation and in-silico analysis, providing a framework for researchers to critically evaluate the predictive power of computational tools in the context of real-world biological data.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The fusion of a pyrazole ring with a pyridine moiety, as seen in 2-(1-methyl-1H-pyrazol-5-yl)pyridine, presents a compelling structural motif for targeting key regulators of cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][6] Consequently, the inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[3][5]
This guide will navigate through the experimental protocols for assessing the anticancer and anti-angiogenic potential of pyrazole derivatives and detail the computational workflow for docking these compounds into the VEGFR-2 active site. By juxtaposing the empirical data with the computational predictions, we aim to provide a comprehensive understanding of how these two pillars of drug discovery can be integrated to accelerate the development of novel cancer therapeutics.
Experimental Validation: Unveiling the Biological Activity
The initial step in validating a potential drug candidate lies in rigorous experimental testing. For a compound like 2-(1-methyl-1H-pyrazol-5-yl)pyridine, a multi-faceted experimental approach is necessary to elucidate its anticancer effects.
In Vitro Anticancer Activity
The primary assessment of a compound's anticancer potential involves evaluating its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines, such as the prostate cancer cell line PC-3, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. Subsequently, they are treated with serial dilutions of the test compound (e.g., 2-(1-methyl-1H-pyrazol-5-yl)pyridine) and a reference drug (e.g., Doxorubicin or Sorafenib) for a specified period, typically 48-72 hours.[4][7]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
For pyrazole-based compounds targeting VEGFR-2, IC50 values in the low micromolar to nanomolar range against cancer cell lines are indicative of potent activity. For instance, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones demonstrated IC50 values of 1.22 and 1.24 µM against the PC-3 cell line.[4]
VEGFR-2 Kinase Inhibition Assay
To directly assess the inhibitory effect of the compound on its putative target, a VEGFR-2 kinase assay is essential. This assay measures the ability of the compound to block the phosphorylation activity of the VEGFR-2 enzyme.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in a reaction buffer.
-
Compound Incubation: The test compound and a reference inhibitor (e.g., Sorafenib) are incubated with the VEGFR-2 enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
IC50 Calculation: The IC50 value for VEGFR-2 inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Potent VEGFR-2 inhibitors typically exhibit IC50 values in the nanomolar range. For example, a promising pyrazole derivative, compound 3i from a study, showed an IC50 of 8.93 nM against VEGFR-2, which was nearly three-fold more active than the standard drug Sorafenib (IC50 = 30 nM).[4]
Computational Docking: Predicting Molecular Interactions
Computational docking is a powerful in-silico tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It provides valuable insights into the binding mode and affinity, guiding the optimization of lead compounds.
Molecular Docking Workflow
The process of docking 2-(1-methyl-1H-pyrazol-5-yl)pyridine into the VEGFR-2 active site involves several key steps.
Caption: A streamlined workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation: The three-dimensional crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB). A common PDB ID used for VEGFR-2 docking studies is 4ASD. The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Ligand Preparation: The 2D structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine is drawn using a chemical drawing software and converted into a 3D structure. The ligand is then energy-minimized to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the VEGFR-2 protein. This grid defines the search space for the docking algorithm. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to perform the docking simulation.[9] The program systematically explores different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.
Verifying Experimental Results with Computational Docking: A Comparative Analysis
The true value of computational docking lies in its ability to rationalize and predict experimental findings. By comparing the in-silico results with the in vitro data, researchers can gain a deeper understanding of the structure-activity relationship (SAR) and make more informed decisions in the drug design process.
Correlation of Binding Affinity and IC50
A strong correlation between the predicted binding energy from docking studies and the experimentally determined IC50 values is a key indicator of a reliable computational model. Lower binding energies should generally correspond to lower IC50 values, indicating higher potency. For instance, docking studies of pyrazolone derivatives have shown that compounds with superior binding affinities (e.g., -7.57 kcal/mol) also exhibit potent biological activity.[8]
Table 1: Hypothetical Comparison of Experimental and Computational Data for Pyrazolyl-Pyridine Analogs
| Compound | Structure | Experimental IC50 (VEGFR-2) | Predicted Binding Energy (kcal/mol) | Key Interactions with VEGFR-2 Active Site |
| 2-(1-methyl-1H-pyrazol-5-yl)pyridine | [Insert 2D structure] | To be determined | -8.5 | Hydrogen bond with Cys919, Hydrophobic interactions with Val848, Ala866, Leu1035 |
| Analog A (less active) | [Insert 2D structure] | > 10 µM | -6.2 | Weaker interactions, loss of key hydrogen bond |
| Analog B (more active) | [Insert 2D structure] | 50 nM | -9.8 | Additional hydrogen bond with Asp1046, enhanced hydrophobic packing |
| Sorafenib (Reference) | [Insert 2D structure] | 30 nM | -10.5 | Established binding mode with key residues |
This table presents hypothetical data for illustrative purposes.
Rationalizing Structure-Activity Relationships (SAR)
Computational docking can provide a structural basis for the observed SAR. For example, if a particular substituent on the pyrazole or pyridine ring leads to a significant increase in experimental activity, docking can reveal how this substituent forms additional favorable interactions with the target protein. Conversely, if a modification results in decreased activity, docking can show that it may cause steric clashes or disrupt crucial interactions. This understanding is critical for designing more potent and selective inhibitors.
Comparison with Alternatives
The therapeutic landscape for cancer is populated with a variety of kinase inhibitors. A critical aspect of drug development is to demonstrate the advantages of a new compound over existing alternatives.
Table 2: Comparison of 2-(1-methyl-1H-pyrazol-5-yl)pyridine (Hypothetical) with Existing VEGFR-2 Inhibitors
| Feature | 2-(1-methyl-1H-pyrazol-5-yl)pyridine (Hypothetical) | Sorafenib | Axitinib |
| Target(s) | VEGFR-2 (potentially others) | Multi-kinase (VEGFR, PDGFR, RAF) | VEGFR-1, -2, -3, PDGFR, c-KIT |
| Potency (VEGFR-2 IC50) | Potentially in the nanomolar range | 10-90 nM | 0.2 nM |
| Selectivity | To be determined | Broad | Relatively selective for VEGFRs |
| Known Side Effects | To be determined | Hand-foot syndrome, diarrhea, hypertension | Diarrhea, hypertension, fatigue |
The development of novel inhibitors like 2-(1-methyl-1H-pyrazol-5-yl)pyridine aims to improve upon existing therapies, potentially by offering a better selectivity profile, which could translate to reduced off-target side effects, or by being effective against resistant forms of the target kinase.
Conclusion and Future Directions
The integration of experimental and computational approaches is indispensable in modern drug discovery. This guide has outlined a framework for verifying the anticancer activity of 2-(1-methyl-1H-pyrazol-5-yl)pyridine through a combination of in vitro assays and in-silico docking studies. While the specific experimental and computational data for this exact molecule are yet to be published in a consolidated manner, the methodologies and principles discussed here provide a robust roadmap for its evaluation and for the broader field of pyrazole-based drug development.
Future research should focus on obtaining the definitive experimental IC50 values for 2-(1-methyl-1H-pyrazol-5-yl)pyridine against various cancer cell lines and specifically for VEGFR-2 kinase inhibition. These results will be crucial for validating the predictive accuracy of the computational models. Further optimization of this lead compound, guided by the synergistic insights from both experimental and computational studies, holds the promise of delivering novel and effective anticancer therapeutics.
References
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
- Abdelgawad, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20845-20862.
- Ghareb, N., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(1), 234.
- El-Sayed, M. A., et al. (2022).
- Bakr, R. B., et al. (2022).
- Abdel-Mottaleb, Y. S., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 100, 103913.
- Hassan, G. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085.
- Alam, M. J., et al. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study.
- Shaaban, M. R., et al. (2023). Pyrazoles as anticancer agents: Recent advances. Journal of Saudi Chemical Society, 27(2), 101599.
- Elmaaty, A. A., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research, 86(1), e70056.
- Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Future Journal of Pharmaceutical Sciences, 11(1), 1.
- Mohamed, S. K., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry, 18(1), 134.
- El-Naggar, A. M., et al. (2024).
- Al-Warhi, T. I., et al. (2017). SYNTHESIS, MOLECULAR DOCKING, ANTICANCER ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS CONTAINING THE PYRAZOLYL MOIETY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5069-5078.
- El-Malah, A. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1269–1282.
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Orthogonal methods for confirming the purity of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
An In-Depth Technical Guide to Orthogonal Purity Confirmation of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Introduction: The Imperative for Purity in Modern Drug Development
In the landscape of pharmaceutical development, the molecule 2-(1-methyl-1H-pyrazol-5-yl)pyridine stands as a crucial heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif, comprising a pyridine ring linked to a methylated pyrazole, is a key feature in various compounds targeting a range of therapeutic areas.
The absolute purity of such intermediates is not merely a quality benchmark but a regulatory and safety necessity. Even trace impurities can have significant consequences, potentially altering the efficacy, stability, and safety profile of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] The ICH Q3A/B guidelines, for instance, set clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of a drug.[1]
This guide provides a comprehensive framework for confirming the purity of 2-(1-methyl-1H-pyrazol-5-yl)pyridine, moving beyond reliance on a single analytical method. We will explore the principle of orthogonality—the use of multiple, distinct analytical techniques—to build a self-validating and robust purity assessment. This approach ensures that impurities that might co-elute or remain undetected by one method are reliably resolved and quantified by another.[1][3]
Understanding the Analyte and Its Potential Impurities
Before selecting our analytical arsenal, we must understand the target molecule and the likely impurities that could arise from its synthesis.
Structure of 2-(1-methyl-1H-pyrazol-5-yl)pyridine:
-
Molecular Formula: C₉H₉N₃
-
Key Features: A basic pyridine nitrogen and a five-membered aromatic pyrazole ring. The presence of multiple nitrogen atoms makes it a polar compound.[4]
Potential Impurities:
-
Positional Isomers: The most common and challenging impurities are often positional isomers. In this case, 2-(1-methyl-1H-pyrazol-3-yl)pyridine is a likely synthetic by-product, differing only in the attachment point of the pyridine ring to the pyrazole.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials (e.g., a substituted pyrazole and a halopyridine) may be present.
-
By-products: Side reactions can lead to various by-products, such as dimers or products of incomplete reactions.
-
Degradants: The compound may degrade under stress conditions (heat, light, acid, base), forming new impurities.
A single analytical method, particularly one based on a single separation principle like hydrophobicity, may fail to separate the main component from these structurally similar impurities. This necessitates an orthogonal approach.
Caption: Orthogonal testing workflow for comprehensive purity assessment.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of pharmaceutical purity analysis, primarily separating compounds based on their hydrophobicity. It serves as our primary, high-throughput method.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its versatility and strong retention of moderately polar aromatic compounds like our analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of impurities.
-
pH Modifier: Formic acid is added to the mobile phase to protonate the basic nitrogen on the pyridine ring. This suppresses silanol interactions with the column, resulting in sharp, symmetrical peaks and improved resolution. Without an acidic modifier, severe peak tailing would occur.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding 0.05%.
-
Method 2 (Orthogonal): Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC provides an orthogonal separation mechanism to RP-HPLC. Instead of separating by hydrophobicity, it separates compounds based on their polarity.[5] This is exceptionally useful for resolving polar impurities that may co-elute with the main peak in a reversed-phase system.
Causality Behind Experimental Choices:
-
Principle: In HILIC, a polar stationary phase is used with a largely organic mobile phase. A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase. More polar compounds are retained longer. This is the inverse of RP-HPLC.
-
Column: An amide-based stationary phase is chosen for its excellent selectivity towards N-heterocyclic compounds.
-
Mobile Phase: A high percentage of acetonitrile is used to promote partitioning. Ammonium formate is used as the buffer because it provides good peak shape and is volatile, making the method compatible with mass spectrometry if further identification is needed.
Experimental Protocol: HILIC
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in 95:5 acetonitrile:water. The high organic content is critical for compatibility with the HILIC mobile phase and to ensure good peak shape for the initial injection.
-
-
Instrumentation:
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Detector: DAD.
-
Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.0 with Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) %B 0 0 10 50 12 50 12.1 0 | 15 | 0 |
-
-
Data Analysis:
-
Use the area percent method as described for RP-HPLC. Compare the impurity profile directly with the RP-HPLC results to identify any new or better-resolved peaks.
-
Method 3 (Orthogonal): Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers orthogonality based on both the separation phase (gas) and the detection principle (mass fragmentation). It is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight synthetic by-products.
Causality Behind Experimental Choices:
-
Principle: The sample is vaporized and separated based on boiling point and interaction with a stationary phase inside a capillary column. The mass spectrometer then fragments the eluting compounds, providing a unique "fingerprint" for identification.
-
Column: A mid-polarity column (e.g., DB-5ms) is selected as it provides good general-purpose separation for a wide range of compounds, including N-heterocycles.
-
Detection: Mass spectrometry provides definitive structural information, which is invaluable for identifying unknown impurities.
Caption: Step-by-step workflow for GC-MS analysis.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in dichloromethane or another suitable volatile solvent.
-
-
Instrumentation:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Impact (EI), 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for purity assessment via area percent.
-
Examine the mass spectrum of each impurity peak and compare it against libraries (e.g., NIST) for tentative identification.
-
Comparative Summary of Orthogonal Methods
The true power of this approach lies in comparing the results from each technique. An impurity that is a minor shoulder on the main peak in RP-HPLC might be a fully resolved peak in HILIC or GC-MS.
| Feature | RP-HPLC | HILIC | GC-MS |
| Separation Principle | Hydrophobicity | Polarity / Partitioning | Volatility / Boiling Point |
| Best For Detecting | Non-polar to moderately polar impurities. | Polar impurities, positional isomers. | Volatile/semi-volatile impurities, residual solvents. |
| Orthogonality | - | High (different liquid-phase selectivity). | Very High (different phase and detection principle). |
| Advantages | Robust, reproducible, industry standard. | Excellent resolution for polar compounds. | Provides structural identification of unknowns. |
| Limitations | May fail to resolve highly polar or isomeric impurities. | Can have lower reproducibility than RP-HPLC, requires careful method development. | Not suitable for non-volatile or thermally labile compounds. |
Conclusion: A Self-Validating System for Purity Confirmation
Relying on a single analytical result for purity is a scientifically unsound practice in a regulated environment. By implementing an orthogonal testing strategy utilizing RP-HPLC, HILIC, and GC-MS, we create a self-validating system for the purity assessment of 2-(1-methyl-1H-pyrazol-5-yl)pyridine. Each method acts as a check on the others, providing a different analytical perspective. This multi-faceted approach provides high confidence in the final purity value, ensures that no significant impurities are overlooked, and builds a robust data package to support regulatory filings and guarantee the quality of the final drug product.
References
-
Son, K., Park, J.-E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved from NIH National Library of Medicine: [Link]
-
ResearchGate. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Retrieved from ResearchGate: [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 527-565. Retrieved from MDPI: [Link]
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrazol-1-yl)pyridine. Retrieved from PubChem: [Link]
-
Koor, A., Ivdra, N., & Golovko, O. (2020). Development of an LC–MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5555–5566. Retrieved from NIH National Library of Medicine: [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain: [Link]
-
PubChem. (n.d.). 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. Retrieved from PubChem: [Link]
-
Olšovská, J., et al. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl, 67, 417–427. Retrieved from Semantic Scholar: [Link]
-
Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc. Retrieved from Agilent website: [Link]
-
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from American Pharmaceutical Review: [Link]
-
Li, Q., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 120, 179-191. Retrieved from PubMed: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Executive Safety Summary
2-(1-methyl-1H-pyrazol-5-yl)pyridine is a bidentate nitrogen-donor ligand commonly used in organometallic chemistry (e.g., Iridium-catalyzed OLED synthesis). While often classified as an irritant, its structural analogs (substituted pyrazoles and pyridines) possess bioactive properties that necessitate a precautionary handling approach beyond standard GHS baselines.
Immediate Hazard Profile (GHS Classification Estimate based on SAR):*
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[1]
-
Physical State: Solid (crystalline powder).
-
Critical Risk: Inhalation of fine particulates during weighing and dermal absorption when dissolved in organic solvents (e.g., Dichloromethane, Acetonitrile).
*SAR: Structure-Activity Relationship. In the absence of compound-specific LD50 data, safety protocols must default to the highest hazard class of its functional groups.
PPE Selection Matrix
This matrix dictates the required protection levels based on the specific operational phase. Do not rely on a "one-size-fits-all" approach.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solids Handling (Weighing, Aliquoting) | Engineering Control: Fume Hood (Sash <18").Backup: N95 (if hood unavailable). | Nitrile (0.11 mm): Sufficient for dry solids.Change immediately if punctured. | Safety Glasses with side shields.(ANSI Z87.1+) | Lab Coat (Cotton/Poly blend).Long pants, closed shoes. |
| Solution Preparation (Dissolving in MeOH, DCM, MeCN) | Engineering Control: Fume Hood (Mandatory).No open bench work. | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (if using DCM). | Chemical Goggles (Indirect Vent) if splash risk exists.Face shield for volumes >100mL. | Lab Coat + Chemical Apron (Tyvek/PVC) if handling >500mL. |
| Reaction Setup (Heating/Reflux) | Engineering Control: Fume Hood.Blast shield if pressurized. | Thermal/Chemical Gloves: Insulated nitrile for hot glassware. | Safety Glasses or Goggles.Sash positioned as shield. | Standard Lab Coat. |
| Spill Cleanup (Solid or Liquid) | Respirator: Half-face P100 (HEPA) or PAPR.Do not rely on hood alone. | Heavy Duty Nitrile (0.3 mm) or Silver Shield® (Laminate). | Chemical Goggles. | Tyvek Suit (Disposable). |
Technical Justification & Causality
Hand Protection Logic
-
Why Nitrile for Solids? Pyridyl-pyrazole ligands are solids at STP. Dry nitrile provides excellent abrasion resistance against crystals.
-
The Solvent Factor: Once dissolved, the solvent dictates the glove choice.
-
If dissolved in Methanol/Acetonitrile : Standard nitrile offers good splash protection.
-
If dissolved in Dichloromethane (DCM) : DCM permeates standard nitrile in <2 minutes. You must use a laminate glove (e.g., Silver Shield) or change nitrile gloves immediately upon any contact. The ligand acts as a passenger, and the solvent acts as the vehicle, driving the toxin through the skin barrier.
-
Respiratory Dynamics
-
Static Charge: Heterocyclic powders are prone to static buildup. When a spatula touches the powder, electrostatic repulsion can "puff" the ligand into the breathing zone.
-
Control: Use an ionizing fan (if available) or weigh strictly inside a certified fume hood with a face velocity of 80–100 fpm.
Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Objective: Transfer 500 mg of ligand to a reaction flask without cross-contamination or inhalation.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue and the balance is external, use a powder funnel and a secondary containment vessel.
-
Static Mitigation: Wipe the spatula with an antistatic wipe before dipping.
-
Transfer: Weigh onto weighing paper or boat. Do not weigh directly into the flask to avoid neck contamination.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Dispose of the towel as hazardous solid waste.
Protocol B: Reaction Setup (Inert Atmosphere)
-
Objective: Introduce ligand to a Schlenk line or Glovebox.
-
Glovebox Entry: 2-(1-methyl-1H-pyrazol-5-yl)pyridine is generally air-stable but hygroscopic. Dry the powder under vacuum for 4 hours before bringing it into a glovebox to protect the catalyst (e.g., Iridium source).
-
Schlenk Line: If adding as a solid against counter-flow nitrogen, wear goggles (not just glasses). The nitrogen stream can blow fine powder back into your face.
Visualized Workflows
Figure 1: PPE Decision Logic for Heterocyclic Ligands
Caption: Logic flow for selecting protective equipment based on physical state and solvent carrier risks.
Figure 2: Emergency Response & Disposal Workflow
Caption: Step-by-step response for spills and waste segregation to prevent environmental contamination.
Waste Disposal & Deactivation
Do not dispose of down the drain. Nitrogen-containing heterocycles can be toxic to aquatic life and are regulated under RCRA (in the US) or local environmental laws.
-
Solid Waste: Collect contaminated gloves, weighing papers, and paper towels in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste:
-
If dissolved in Acetone/Methanol: Dispose in Non-Halogenated Organic waste.
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Organic waste.
-
-
Container Rinsing: Triple rinse empty reagent bottles with acetone before defacing the label and discarding as glass waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 2-(1H-pyrazol-5-yl)pyridine.[3][4] National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
